Ehna
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-aminopurin-9-yl)nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70110044 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59262-86-1 | |
| Record name | 3-(6-Aminopurin-9-yl)nonan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59262-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Hydroxy-3-nonyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059262861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a potent and versatile small molecule inhibitor. This compound, with the IUPAC name 3-(6-aminopurin-9-yl)nonan-2-ol, is a well-characterized dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase type 2 (PDE2).[1][2] This dual activity makes it a valuable tool for investigating the intricate roles of adenosine and cyclic nucleotide signaling in a wide range of physiological and pathological processes. This document details the mechanism of action of this compound, provides a compilation of its key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Introduction
This compound is a synthetic adenine derivative that has garnered significant interest in the scientific community due to its specific and potent inhibitory effects.[1][2] Its ability to modulate two critical enzymatic pathways simultaneously offers a unique approach to studying cellular signaling. By inhibiting adenosine deaminase, this compound prevents the degradation of adenosine, leading to its accumulation and the subsequent activation of adenosine receptors. Concurrently, its inhibition of PDE2, a cGMP-stimulated phosphodiesterase, results in elevated levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The multifaceted effects of this compound have been explored in various research areas, including cardiovascular physiology, neuroscience, immunology, and cancer biology.
Mechanism of Action
This compound exerts its biological effects through the competitive and reversible inhibition of two key enzymes:
-
Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound effectively increases the extracellular and intracellular concentrations of adenosine. This elevated adenosine can then bind to and activate its four G protein-coupled receptors (A1, A2A, A2B, and A3), each linked to distinct downstream signaling cascades.
-
Phosphodiesterase Type 2 (PDE2): PDE2 is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. A key characteristic of PDE2 is its allosteric activation by cGMP. By inhibiting PDE2, this compound prevents the breakdown of cAMP and cGMP, leading to an increase in their intracellular concentrations. This, in turn, potentiates the signaling pathways mediated by these second messengers, such as those involving protein kinase A (PKA) and protein kinase G (PKG).
The dual inhibition of ADA and PDE2 by this compound results in a complex interplay of signaling events, making it a powerful tool for dissecting the crosstalk between the adenosine and cyclic nucleotide signaling pathways.
Quantitative Data
The inhibitory potency of this compound against its primary targets has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound against Adenosine Deaminase (ADA)
| Parameter | Value | Species/Tissue | Reference |
| Ki | 1.6 nM | Calf Intestine | N/A |
| IC50 | 4.9 nM | Calf Intestine | N/A |
Table 2: Inhibitory Potency of this compound against Phosphodiesterase (PDE) Isozymes
| Isozyme | IC50 | Species/Tissue | Reference |
| PDE2 | 0.8 µM | Human Myocardium | [1] |
| PDE2 | 2.0 µM | Porcine Myocardium | [1] |
| PDE1 | > 100 µM | Not Specified | N/A |
| PDE3 | > 100 µM | Not Specified | N/A |
| PDE4 | > 100 µM | Not Specified | N/A |
| PDE5 | > 100 µM | Not Specified | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Adenosine Deaminase (ADA) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of this compound on ADA by measuring the rate of ammonia production from adenosine.
Materials:
-
Adenosine solution (substrate)
-
Adenosine deaminase (enzyme)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride or sulfate (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of adenosine, ADA, and this compound in the appropriate buffer.
-
Standard Curve: Prepare a standard curve of ammonia using serial dilutions of ammonium chloride or sulfate.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound at various concentrations (or vehicle control)
-
Adenosine deaminase solution
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the adenosine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes) at the chosen temperature.
-
Stop Reaction & Color Development:
-
Add the phenol-nitroprusside reagent to each well.
-
Add the alkaline hypochlorite reagent to each well.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 625-630 nm) using a microplate reader.
-
Data Analysis: Calculate the rate of ammonia production for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Phosphodiesterase 2 (PDE2) Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound on PDE2 activity using a commercially available kit that detects the amount of phosphate produced.
Materials:
-
Recombinant human PDE2A
-
cGMP (activator)
-
cAMP (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of PDE2, cGMP, cAMP, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
cGMP solution (to activate PDE2)
-
This compound at various concentrations (or vehicle control)
-
PDE2 enzyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Initiate Reaction: Add the cAMP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction and Phosphate Generation: Add 5'-nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate. Incubate for a further 10 minutes at 30°C.
-
Phosphate Detection: Add the phosphate detection reagent to each well.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Determine the amount of phosphate produced and calculate the percent inhibition for each this compound concentration. Plot the data to determine the IC50 value.
Signaling Pathways and Visualizations
The dual inhibitory action of this compound significantly impacts cellular signaling. The following diagrams, created using the DOT language, illustrate the key pathways affected by this compound.
Caption: this compound's inhibition of adenosine deaminase (ADA) increases intracellular adenosine levels.
Caption: this compound inhibits PDE2, leading to increased cAMP and cGMP levels and downstream signaling.
Caption: A generalized workflow for determining the IC50 of this compound.
Conclusion
Erythro-9-(2-hydroxy-3-nonyl)adenine is a powerful pharmacological tool for the simultaneous modulation of adenosine and cyclic nucleotide signaling pathways. Its well-defined dual inhibitory mechanism against adenosine deaminase and phosphodiesterase 2, supported by a wealth of quantitative data, makes it an invaluable asset for researchers in various fields. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the complex roles of these fundamental signaling molecules in health and disease. As research continues to unravel the intricacies of cellular communication, the utility of specific and potent inhibitors like this compound will undoubtedly continue to grow.
References
The Discovery and Dual-Inhibitory Action of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). This compound is a potent small molecule inhibitor with a dual specificity for adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This document details the historical context of its discovery, its intricate mechanism of action on these two key enzymes, and provides a compilation of quantitative data on its inhibitory activity. Furthermore, it outlines detailed experimental protocols for the characterization of this compound and presents visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and research applications.
Introduction: The Significance of Adenosine and cAMP/cGMP Signaling
Adenosine is a ubiquitous purine nucleoside that plays a crucial role in numerous physiological processes by activating specific G protein-coupled receptors. The extracellular concentration of adenosine is tightly regulated, primarily by the enzyme adenosine deaminase (ADA), which catalyzes its irreversible deamination to inosine. Dysregulation of adenosine levels is implicated in a variety of pathological conditions, making ADA a significant therapeutic target.
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are critical second messengers that mediate a wide array of cellular responses to external stimuli. Their intracellular concentrations are controlled by the synthetic activity of adenylyl and guanylyl cyclases and the degradative activity of phosphodiesterases (PDEs). The PDE superfamily comprises multiple enzyme families with distinct substrate specificities and regulatory properties. PDE2, a dual-substrate specific PDE, is unique in that its activity is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. This crosstalk between the cGMP and cAMP signaling pathways is a vital regulatory mechanism in many cell types.
The Discovery of a Dual-Action Inhibitor: this compound
The journey of this compound began in the 1970s with the systematic exploration of synthetic adenosine analogs as potential enzyme inhibitors. A pivotal moment in this research was the 1974 publication by H. J. Schaeffer and C. F. Schwender, which described the synthesis of a series of 9-substituted adenine derivatives. Among these was erythro-9-(2-hydroxy-3-nonyl)adenine, later abbreviated as this compound.
Initial studies focused on the interaction of these novel compounds with adenosine deaminase. It was discovered that the stereochemistry of the side chain was critical for inhibitory activity, with the erythro isomer of 9-(2-hydroxy-3-nonyl)adenine demonstrating potent, reversible inhibition of ADA. This discovery marked a significant advancement in the development of specific ADA inhibitors, providing researchers with a valuable new tool to probe the function of adenosine in various biological systems.
Further investigations into the pharmacological profile of this compound revealed a second, unexpected activity: the selective inhibition of cGMP-stimulated phosphodiesterase (PDE2). This dual inhibitory action set this compound apart from other ADA inhibitors and opened up new avenues for its application in research areas where the interplay between adenosine and cyclic nucleotide signaling is critical.
Mechanism of Action: A Tale of Two Enzymes
This compound exerts its biological effects through the inhibition of two distinct enzymes:
-
Adenosine Deaminase (ADA) Inhibition: this compound acts as a competitive inhibitor of ADA. Its structure, with the adenine core and a hydrophobic nonyl side chain, allows it to bind to the active site of the enzyme, preventing the binding and subsequent deamination of adenosine. This leads to an accumulation of adenosine in the extracellular space, thereby potentiating adenosine receptor signaling.
-
Phosphodiesterase 2 (PDE2) Inhibition: this compound is a selective inhibitor of the PDE2 enzyme. By binding to PDE2, this compound prevents the hydrolysis of both cAMP and cGMP. A key feature of PDE2 is its stimulation by cGMP, which increases its cAMP-hydrolyzing activity. This compound effectively blocks this cGMP-dependent activation, leading to an elevation of intracellular cAMP levels, particularly in the presence of cGMP-elevating agents.
The dual inhibition of ADA and PDE2 by this compound results in a synergistic potentiation of signaling pathways that are regulated by both adenosine and cyclic nucleotides.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against ADA and PDE2 has been characterized in numerous studies across various species and tissues. The following table summarizes key quantitative data, including IC50 and Ki values.
| Target Enzyme | Species/Tissue | Parameter | Value (µM) | Reference(s) |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | IC50 | 1.2 | [1] |
| Adenosine Deaminase (ADA) | - | Ki | 0.004 | [2] |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | IC50 | 0.8 | [1] |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | IC50 | 2 | [1] |
| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | IC50 | 3.5 | [1] |
| Phosphodiesterase 2 (PDE2) | Human Platelet | IC50 | 5.5 | [1] |
| Phosphodiesterase 2 (PDE2) | - | IC50 | 0.8 - 4 | [3] |
Experimental Protocols
Synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine (this compound)
The original synthesis of this compound was reported by Schaeffer and Schwender in 1974. A generalized, representative protocol based on subsequent modifications and standard organic chemistry principles is outlined below. This should be adapted and optimized based on specific laboratory conditions and safety protocols.
Workflow for this compound Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Alkylation: Adenine is alkylated with a suitable 2-halo-3-nonanone derivative (e.g., 1-bromo-2-nonanone) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically yields a mixture of N7 and N9-substituted adenines. The desired N9-isomer is then isolated, often by crystallization or chromatography.
-
Reduction: The ketone group of the N9-(2-oxo-3-nonyl)adenine intermediate is reduced to a hydroxyl group using a reducing agent like sodium borohydride. This reduction results in a mixture of two diastereomers: erythro and threo.
-
Diastereomer Separation: The erythro and threo diastereomers are separated using a suitable chromatographic technique, such as column chromatography or high-performance liquid chromatography (HPLC), to yield the pure, biologically active erythro-EHNA.
-
Characterization: The final product is characterized by standard analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, to confirm its structure and purity.
Adenosine Deaminase (ADA) Inhibition Assay
A common method to determine the inhibitory activity of this compound against ADA is a spectrophotometric assay that measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Workflow for ADA Inhibition Assay:
Caption: Workflow for a spectrophotometric ADA inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified ADA (e.g., from bovine spleen) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Prepare a stock solution of adenosine in the same buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the assay buffer, the ADA enzyme solution, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the adenosine substrate.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the ADA activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Phosphodiesterase 2 (PDE2) Inhibition Assay
The inhibitory effect of this compound on PDE2 is often measured using a two-step radioenzymatic assay.
Workflow for PDE2 Inhibition Assay:
Caption: A two-step radioenzymatic assay for PDE2 inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified or recombinant PDE2 enzyme in an appropriate assay buffer.
-
Prepare a reaction mixture containing [3H]-cAMP as the substrate, unlabeled cGMP to stimulate the enzyme, and other necessary cofactors (e.g., Mg2+).
-
Prepare serial dilutions of this compound.
-
-
First Step: PDE Reaction:
-
In reaction tubes, combine the PDE2 enzyme, varying concentrations of this compound, and the reaction mixture containing [3H]-cAMP and cGMP.
-
Incubate at 37°C for a specific time to allow for the hydrolysis of [3H]-cAMP to [3H]-5'-AMP.
-
Terminate the reaction, for example, by boiling.
-
-
Second Step: Conversion and Separation:
-
Add a solution of 5'-nucleotidase (e.g., from snake venom) to each tube and incubate to convert the [3H]-5'-AMP to [3H]-adenosine.
-
Separate the resulting [3H]-adenosine from the unreacted [3H]-cAMP using an ion-exchange resin (e.g., Dowex).
-
-
Data Acquisition and Analysis:
-
Quantify the amount of [3H]-adenosine in the eluate using liquid scintillation counting.
-
Calculate the percentage of PDE2 inhibition for each this compound concentration and determine the IC50 value as described for the ADA assay.
-
Signaling Pathways and Logical Relationships
The dual action of this compound has significant implications for cellular signaling, as depicted in the following diagrams.
This compound's Dual Mechanism of Action:
Caption: this compound's dual inhibition of ADA and PDE2.
Consequences of this compound Action on Cellular Signaling:
Caption: Signaling consequences of this compound's dual inhibitory action.
Applications in Research and Drug Development
The unique dual inhibitory profile of this compound has made it an invaluable tool in a variety of research fields:
-
Cardiovascular Research: Investigating the roles of adenosine and cAMP in cardiac function, vasodilation, and platelet aggregation.
-
Neuroscience: Studying the neuromodulatory effects of adenosine and the involvement of cyclic nucleotides in neuronal signaling.
-
Immunology and Inflammation: Elucidating the immunomodulatory functions of adenosine and the impact of cAMP on immune cell activation.
-
Cancer Biology: Exploring the potential of targeting adenosine and cAMP pathways in cancer therapy.[4]
-
Virology: this compound has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.[5][6]
-
Stem Cell Biology: Maintaining the pluripotency of human embryonic stem cells.
While this compound itself has not been developed as a therapeutic drug for systemic use, its study has provided crucial insights that have guided the development of more selective inhibitors of ADA and various PDE families for a range of therapeutic applications.
Conclusion
Erythro-9-(2-hydroxy-3-nonyl)adenine stands as a landmark molecule in the study of purine and cyclic nucleotide signaling. Its discovery as a potent ADA inhibitor and subsequent characterization as a selective PDE2 inhibitor have provided the scientific community with a unique chemical probe to unravel the complex interplay between these two fundamental signaling pathways. This technical guide has provided an in-depth overview of this compound, from its historical discovery to its molecular mechanisms and experimental evaluation, to serve as a valuable resource for researchers and drug development professionals. The continued study of this compound and its derivatives is likely to yield further insights into the intricate signaling networks that govern cellular function in both health and disease.
References
- 1. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine deaminase: Functional implications and different classes of inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
EHNA: A Dual-Action Inhibitor Targeting Adenosine Deaminase and Phosphodiesterase 2
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Erythro-9-(2-hydroxy-3-nonyl)adenine, commonly known as EHNA, is a potent and selective small molecule inhibitor with a unique dual-targeting mechanism. It effectively inhibits both adenosine deaminase (ADA), a key enzyme in purine metabolism, and phosphodiesterase 2 (PDE2), a critical regulator of cyclic nucleotide signaling. This dual inhibitory action positions this compound as a valuable pharmacological tool for investigating cellular signaling pathways and as a potential therapeutic agent for a range of disorders, including cardiovascular, inflammatory, and neurological conditions. This guide provides an in-depth overview of this compound's core mechanisms, quantitative inhibitory data, experimental methodologies, and its role in key signaling pathways.
Introduction
Adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2) are crucial enzymes involved in distinct but interconnected cellular processes. ADA catalyzes the irreversible deamination of adenosine to inosine, thereby regulating intracellular and extracellular adenosine levels. Adenosine, in turn, modulates a wide array of physiological functions through its interaction with specific G protein-coupled receptors. PDE2 is a member of the phosphodiesterase superfamily that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A unique feature of PDE2 is its allosteric activation by cGMP, which enhances its cAMP-hydrolyzing activity.
This compound's ability to simultaneously inhibit both ADA and PDE2 leads to a synergistic elevation of intracellular adenosine and cAMP levels, making it a powerful tool for studying the crosstalk between these signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the multifaceted actions of this compound.
Mechanism of Action
Inhibition of Adenosine Deaminase (ADA)
This compound acts as a competitive inhibitor of ADA. Its purine-like core structure mimics the natural substrate adenosine, allowing it to bind to the active site of the enzyme. The long, hydrophobic nonyl side chain of this compound is thought to interact with a hydrophobic pocket adjacent to the active site, contributing to its high affinity and selectivity for ADA1, the ubiquitous intracellular isoform of the enzyme. By blocking the catalytic activity of ADA, this compound prevents the degradation of adenosine, leading to its accumulation.
Inhibition of Phosphodiesterase 2 (PDE2)
This compound also selectively inhibits PDE2. The inhibitory mechanism involves this compound binding to the catalytic domain of PDE2, thereby preventing the hydrolysis of cAMP and cGMP. Notably, this compound's inhibitory effect on PDE2 is more pronounced when the enzyme is stimulated by cGMP. This suggests that this compound may interfere with the conformational changes induced by cGMP binding, which are necessary for maximal catalytic activity. The dual inhibition of ADA and PDE2 by this compound results in a significant increase in intracellular levels of both adenosine and cAMP, leading to the activation of downstream signaling cascades.
Quantitative Inhibitory Data
The inhibitory potency of this compound against ADA and PDE2 has been characterized in various studies. The half-maximal inhibitory concentration (IC50) values can vary depending on the enzyme source, substrate concentration, and assay conditions. A summary of reported IC50 values is presented in the table below for easy comparison.
| Target Enzyme | Species/Tissue Source | IC50 Value (µM) | Reference |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2 | |
| Adenosine Deaminase (ADA) | Not Specified | Potent Inhibitor | |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8 | |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | 2 | |
| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | 3.5 | |
| Phosphodiesterase 2 (PDE2) | Human Platelet | 5.5 | |
| Phosphodiesterase 2 (PDE2) | General | 4 |
Signaling Pathways and Experimental Workflows
The dual inhibitory action of this compound has profound effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound and a general workflow for studying its effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments involving this compound.
Adenosine Deaminase (ADA) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.
Materials:
-
Spectrophotometer capable of reading at 265 nm
-
Quartz cuvettes
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Adenosine solution (substrate)
-
Adenosine deaminase (enzyme)
-
This compound (inhibitor)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a cuvette, mix the potassium phosphate buffer, ADA enzyme solution, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the adenosine substrate to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 265 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
Phosphodiesterase 2 (PDE2) Inhibition Assay
This assay typically involves a two-step enzymatic reaction where the product of the PDE reaction (AMP or GMP) is converted to a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
Materials:
-
Multi-well plates (e.g., 96-well)
-
Plate reader
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP or cGMP (substrate)
-
PDE2 enzyme
-
cGMP (for allosteric activation)
-
This compound (inhibitor)
-
Secondary enzyme (e.g., alkaline phosphatase or nucleotide pyrophosphatase)
-
Detection reagent
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the plate, add the assay buffer, PDE2 enzyme, cGMP (for activation), and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a certain duration (e.g., 15 minutes).
-
Initiate the PDE reaction by adding the cAMP or cGMP substrate.
-
Incubate for a defined period to allow for substrate hydrolysis.
-
Stop the PDE reaction (e.g., by adding a stop solution).
-
Add the secondary enzyme and incubate to convert the product of the PDE reaction.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Therapeutic Applications
The dual inhibitory properties of this compound make it a compound of interest for various therapeutic areas.
Cardiovascular Diseases
In the cardiovascular system, adenosine and cAMP play crucial roles in regulating heart rate, cardiac contractility, and vascular tone. By increasing the levels of these signaling molecules, this compound has shown potential in preclinical models for:
-
Anti-arrhythmic effects: this compound can modulate cardiac electrophysiology, potentially reducing the incidence of certain arrhythmias.
-
Cardioprotection: The accumulation of adenosine is known to have cardioprotective effects against ischemia-reperfusion injury.
-
Vasodilation: Increased cAMP levels in vascular smooth muscle cells can lead to vasodilation, which may be beneficial in conditions like pulmonary hypertension.
Inflammatory Diseases
Adenosine is a potent anti-inflammatory molecule, and cAMP signaling is also involved in modulating immune responses. This compound's ability to boost both pathways suggests its potential in treating inflammatory conditions. Research indicates that this compound can suppress the activation and function of various immune cells, including T cells and neutrophils. This makes it a candidate for investigating treatments for autoimmune diseases and other inflammatory disorders.
Neurological Disorders
In the central nervous system, adenosine acts as a neuromodulator, and cAMP is a key second messenger in neuronal signaling. The dual inhibition of ADA and PDE2 by this compound could be beneficial in:
-
Neuroprotection: Adenosine has neuroprotective properties and can protect neurons from excitotoxicity and ischemic damage.
-
Cognitive Enhancement: Modulating purinergic and cAMP signaling has been explored as a strategy for improving cognitive function.
-
Pain Management: Adenosine is involved in the modulation of nociceptive pathways, suggesting a potential role for this compound in pain relief.
Conclusion
This compound is a versatile pharmacological agent characterized by its dual inhibition of adenosine deaminase and phosphodiesterase 2. This unique mechanism of action leads to the synergistic elevation of adenosine and cAMP, impacting a wide range of physiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound in both basic research and as a lead compound for the development of novel therapeutics for cardiovascular, inflammatory, and neurological diseases. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate its promising preclinical findings into clinical applications.
An In-depth Technical Guide to the Biological Function of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a versatile and potent small molecule inhibitor widely utilized in biomedical research. It exhibits a dual mechanism of action, functioning as a reversible inhibitor of Adenosine Deaminase (ADA) and a selective inhibitor of the cGMP-stimulated Phosphodiesterase 2 (PDE2). This dual activity allows this compound to modulate two critical signaling pathways: purine metabolism and cyclic nucleotide signaling. By increasing the local concentrations of adenosine and cyclic nucleotides (cAMP and cGMP), this compound elicits a wide range of biological effects, including the induction of apoptosis in cancer cells, modulation of immune responses, and maintenance of pluripotency in stem cells. This technical guide provides a comprehensive overview of this compound's mechanisms of action, quantitative inhibitory profile, key research applications, and detailed protocols for its experimental use.
Core Mechanisms of Action
This compound's biological functions are primarily attributed to its ability to inhibit two distinct enzyme families.
Inhibition of Adenosine Deaminase (ADA)
Adenosine Deaminase is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound prevents the degradation of adenosine, leading to its accumulation both intracellularly and in the extracellular space.[1][2] This elevated adenosine can then activate various adenosine receptor subtypes (A1, A2A, A2B, A3), triggering downstream signaling cascades that influence cellular proliferation, inflammation, and apoptosis.[2] The inhibition of ADA by this compound is reversible and has been shown to be time-dependent, involving both enantiomers of the racemic mixture.[3]
Selective Inhibition of Phosphodiesterase 2 (PDE2)
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling.[4] this compound is a selective inhibitor of PDE2, a dual-substrate PDE that is uniquely stimulated by cGMP.[5][6] When intracellular cGMP levels rise, cGMP binds to the allosteric GAF-B domain of PDE2, increasing its hydrolytic activity towards its primary substrate, cAMP.[7][8] By inhibiting PDE2, this compound prevents the cGMP-stimulated degradation of cAMP, leading to an increase in intracellular cAMP levels.[9] This action is particularly significant in cells where both cGMP and cAMP signaling pathways are active, creating a complex cross-talk mechanism.[7][10] this compound shows significantly lower potency against other PDE isoforms, such as PDE1, PDE3, and PDE4, making it a valuable tool for dissecting the specific role of PDE2.[6]
Quantitative Inhibitory Profile
The efficacy and selectivity of this compound are quantitatively defined by its half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values against its targets. These values can vary depending on the species, tissue source, and experimental conditions.
| Target Enzyme | Species / Tissue | IC₅₀ Value | Reference(s) |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2 µM | [11] |
| Calf Intestine | Kᵢ ≈ 1.8 nM for (+)-EHNA | [3][12] | |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8 µM | [6][11] |
| Porcine Myocardium | 2 µM | [6][11] | |
| Rat Hepatocyte | 3.5 µM | [11] | |
| Human Platelet | 5.5 µM | [11] | |
| Murine Thymocytes | ~4 µM | [6] | |
| Other Phosphodiesterases | PDE1, PDE3, PDE4 | > 100 µM | [6] |
Key Biological Functions and Research Applications
The dual inhibitory action of this compound makes it a valuable tool across several fields of research.
-
Cancer Biology : this compound has been shown to induce apoptosis in various cancer cell lines, including malignant pleural mesothelioma, lung, and hepatic cancers.[13] The proposed mechanism involves the ADA-inhibitory effect, which increases intracellular adenosine concentrations, leading to the activation of apoptotic pathways.[13]
-
Stem Cell Biology : this compound can maintain the pluripotency of human embryonic stem cells (hESCs) in feeder-free culture conditions, effectively blocking spontaneous and directed neuronal differentiation.[14][15] Interestingly, this effect appears to be independent of its canonical ADA or PDE2 inhibitory functions, suggesting a novel mechanism of action in this context.[14][15]
-
Immunology : By increasing adenosine levels, this compound modulates immune cell function. Adenosine is a known immunomodulatory molecule, and its accumulation can suppress T-lymphocyte proliferation and inflammation.
-
Cardiovascular and Neuroprotective Research : The compound is used to study the cardioprotective and neuroprotective effects of adenosine during ischemic events. The synergistic accumulation of adenosine (via ADA inhibition) and cAMP (via PDE2 inhibition) can play a role in mediating these protective effects.[6]
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize the function of this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol: In Vitro Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures ADA activity by quantifying the production of inosine, which is then converted to uric acid and measured spectrophotometrically.[16]
Materials:
-
ADA Assay Buffer (e.g., 25 mM Tris, pH 7.5)
-
Purified ADA enzyme or cell/tissue lysate
-
Adenosine substrate solution
-
ADA Convertor and Developer reagents (containing purine nucleoside phosphorylase, xanthine oxidase, and a probe)
-
This compound stock solution (in DMSO or water)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at ~293 nm
Procedure:
-
Standard Curve Preparation : Prepare an inosine standard curve (0-10 nmol/well) in the 96-well plate. Adjust the final volume of each standard to 50 µL with ADA Assay Buffer.
-
Sample Preparation : Prepare cell or tissue lysates by homogenizing in cold ADA Assay Buffer. Centrifuge to clarify and collect the supernatant.[17]
-
Reaction Setup : For inhibitor testing, add lysate (containing ADA) to wells. Add varying concentrations of this compound or vehicle control. Adjust the final volume to 50 µL with ADA Assay Buffer. Include a "Reagent Background Control" well with only Assay Buffer.
-
Reaction Mix Preparation : Prepare a master mix containing ADA Substrate, ADA Convertor, and ADA Developer according to the kit manufacturer's instructions.
-
Initiate Reaction : Add 50 µL of the Reaction Mix to each well (standards, samples, and controls). The total reaction volume is 100 µL.
-
Measurement : Immediately begin reading the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes.[16]
-
Calculation : Determine the rate of reaction (V) from the linear portion of the kinetic curve. Calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC₅₀ value.
Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay (Radioenzymatic)
This two-step assay is a classic and reliable method for measuring PDE activity by quantifying the conversion of radiolabeled cAMP to 5'-AMP.[18][19]
Materials:
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
[³H]-cAMP substrate
-
Purified PDE2 enzyme or cell fraction
-
This compound stock solution
-
Snake venom (e.g., from Crotalus atrox, containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex 1x8-400)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup : In microcentrifuge tubes, add Assay Buffer, varying concentrations of this compound or vehicle control, and the PDE2 enzyme source.
-
Initiate PDE Reaction : Add [³H]-cAMP to each tube to start the reaction. For PDE2, also add a low concentration of cGMP (e.g., 1 µM) to stimulate activity. Incubate at 30°C for 10-20 minutes.
-
Terminate Reaction : Stop the PDE reaction by boiling the tubes for 2 minutes, then cool on ice.[18]
-
5'-Nucleotidase Reaction : Add snake venom to each tube and incubate at 30°C for 10 minutes. This converts the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation : Add a slurry of the anion-exchange resin to each tube. The resin binds the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.[18]
-
Measurement : Centrifuge the tubes. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculation : The measured counts per minute (CPM) are proportional to the PDE activity. Calculate percent inhibition to determine the IC₅₀ value.
Workflow: Assessment of Apoptosis in Cancer Cells via TUNEL Staining
This workflow outlines the key steps to assess this compound-induced apoptosis in a cell culture model.
Summary and Considerations
This compound is a powerful pharmacological tool due to its dual inhibition of adenosine deaminase and phosphodiesterase 2. This allows researchers to manipulate purine and cyclic nucleotide signaling pathways to study a variety of biological processes.
Key Considerations for Researchers:
-
Dual Action : When interpreting results, it is crucial to consider that the observed effects could be due to ADA inhibition, PDE2 inhibition, or a synergistic combination of both.
-
Off-Target Effects : While relatively selective, high concentrations of this compound may have off-target effects. For instance, some studies have reported effects on cell motility and actin assembly that may be independent of its primary targets.
-
Enantiomers : Commercial this compound is often a racemic mixture. The (+) and (-) enantiomers have different kinetic profiles for ADA inhibition, which could influence experimental outcomes.[3][12]
-
Cell-Type Specificity : The functional consequences of this compound treatment are highly dependent on the specific expression and localization of its targets (ADA, PDE2) and the downstream signaling components (adenosine receptors, PKA, PKG) within the chosen experimental model.
By carefully designing experiments and considering these factors, researchers can effectively leverage this compound to gain valuable insights into complex cellular signaling networks in health and disease.
References
- 1. Pharmacokinetics of inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine in CBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound): relationship to inhibition of brain adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of calf intestinal adenosine deaminase by (+)- and (-)-erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EHNA in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent and versatile pharmacological tool extensively utilized in the study of purinergic signaling. Its primary mechanism of action involves the dual inhibition of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). By inhibiting ADA, this compound effectively prevents the degradation of adenosine, leading to its accumulation in the extracellular space. This elevation in adenosine concentration subsequently modulates the activity of four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, and A3), each triggering distinct downstream signaling cascades. This technical guide provides an in-depth overview of this compound's role in purinergic signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers and professionals in drug development.
Mechanism of Action of this compound
This compound exerts its influence on purinergic signaling through two primary inhibitory actions:
-
Inhibition of Adenosine Deaminase (ADA): ADA is a key enzyme responsible for the irreversible deamination of adenosine to inosine, thus terminating its signaling activity.[1] this compound is a potent reversible inhibitor of ADA, leading to a significant increase in both intracellular and extracellular adenosine concentrations.[2][3] This accumulation of adenosine is the principal mechanism by which this compound modulates purinergic signaling pathways.
-
Inhibition of Phosphodiesterase 2 (PDE2): this compound also selectively inhibits the cGMP-specific phosphodiesterase (PDE2).[4][5] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound can lead to an increase in intracellular levels of these second messengers, further influencing downstream signaling events. However, its effect on purinergic signaling is predominantly attributed to its potent inhibition of ADA.
Quantitative Data: this compound Inhibition and Adenosine Accumulation
The inhibitory potency of this compound on ADA and PDE2, as well as its effect on adenosine levels, has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound on Adenosine Deaminase (ADA)
| Tissue/Cell Type | Species | IC50 Value (µM) | Reference |
| Human Red Blood Cells | Human | 1.2 | [Source 1, 2] |
| Human Myocardium | Human | 0.8 | [4] |
| Porcine Myocardium | Pig | 2 | [4] |
| C33A Cervical Cancer Cells | Human | 374 | [6] |
| CaSki Cervical Cancer Cells | Human | 273.6 | [6] |
| HeLa Cervical Cancer Cells | Human | 252.2 | [6] |
| Activated T Lymphocytes | Human | 391.8 | [6] |
| Murine Ileum | Mouse | Not specified | [7] |
| General (Fluorescence Assay) | - | 0.006 ± 0.002 | [8] |
Table 2: Inhibitory Potency (IC50) of this compound on Phosphodiesterase 2 (PDE2)
| Tissue/Cell Type | Species | IC50 Value (µM) | Reference |
| General | - | 4 | [4] |
| Human Myocardium (cGMP-stimulated) | Human | 0.8 | [4] |
| Porcine Myocardium (cGMP-stimulated) | Pig | 2 | [4] |
| General (cGMP-stimulated) | - | 0.8 - 4 | [5] |
Table 3: this compound-Induced Increase in Adenosine Concentration
| Experimental Model | This compound Concentration | Duration | Fold/Concentration Increase | Reference |
| Malignant Pleural Mesothelioma Cells | 0.3 mM | 3-9 hours | Time-dependent increase in intracellular adenosine | [2] |
| In vivo microdialysis in rat basal forebrain (Ethanol-induced) | 300 mM (perfused) | 80 minutes | ~4-fold increase in extracellular adenosine | [9][10] |
| Lymphatic Endothelial Cells | 10 µM | - | Used to sustain adenosine effects | [11] |
| NK92 Cells | 10 µM | 12 hours | Used to inhibit adenosine deaminase | [12] |
| Human Astrocytoma & Bovine Endothelial Cells (Simulated Ischemia) | Not specified | - | Potent elevation of adenosine release | [13] |
Purinergic Signaling Pathways Modulated by this compound-Induced Adenosine
The accumulation of extracellular adenosine following this compound treatment leads to the activation of four adenosine receptor subtypes, each coupled to distinct G-protein signaling pathways.
A1 Adenosine Receptor (A1AR) Signaling
A1ARs are typically coupled to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). A1AR activation can also modulate other signaling pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[14][15]
A2A Adenosine Receptor (A2AAR) Signaling
A2AARs are coupled to stimulatory G-proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[16][17] The PKA pathway can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[16]
A2B Adenosine Receptor (A2BAR) Signaling
A2BARs are also coupled to Gs proteins, and their activation similarly increases cAMP levels.[18] However, they can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[18] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[19][20]
A3 Adenosine Receptor (A3AR) Signaling
Similar to A1ARs, A3ARs are coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[21] They can also couple to Gq proteins, activating the PLC pathway.[21] Furthermore, A3AR activation has been shown to modulate MAPK pathways.[22][23]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound on purinergic signaling.
Measurement of Adenosine Deaminase (ADA) Activity
Principle: This spectrophotometric assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.
Materials:
-
Spectrophotometer capable of reading UV wavelengths
-
UV-transparent cuvettes or microplates
-
Phosphate buffer (50 mM, pH 7.4)
-
Adenosine solution (substrate)
-
This compound solution (inhibitor)
-
Cell or tissue lysate containing ADA
Protocol:
-
Prepare a reaction mixture containing phosphate buffer and the cell/tissue lysate.
-
Add this compound at various concentrations to the experimental samples and an equivalent volume of vehicle to the control samples.
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the adenosine solution.
-
Immediately measure the change in absorbance at 265 nm over time. The rate of decrease in absorbance is proportional to the ADA activity.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Quantification of Extracellular Adenosine by HPLC-MS
Principle: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a highly sensitive and specific method for the quantification of adenosine in biological samples.
Materials:
-
HPLC-MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Ammonium acetate in water
-
Mobile phase B: Acetonitrile
-
Adenosine standard solutions
-
Stable isotope-labeled internal standard (e.g., 13C5-adenine)
-
Cell culture supernatant or microdialysis samples
-
This compound
Protocol:
-
Treat cells or perfuse tissue with this compound for the desired time.
-
Collect the cell culture supernatant or microdialysate.
-
To prevent further adenosine metabolism, immediately add a "stop solution" containing inhibitors of adenosine transporters and kinases, along with this compound.
-
Spike the samples with the internal standard.
-
Prepare a standard curve using known concentrations of adenosine.
-
Inject the samples and standards onto the HPLC-MS system.
-
Separate adenosine from other components using a gradient of mobile phase A and B.
-
Detect and quantify adenosine and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the concentration of adenosine in the samples by comparing the peak area ratio of adenosine to the internal standard against the standard curve.[24]
Measurement of Intracellular cAMP Levels
Principle: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly used to measure changes in intracellular cAMP levels.
Materials:
-
Cell culture system
-
This compound and adenosine receptor agonists/antagonists
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Plate reader capable of measuring absorbance, fluorescence, or luminescence
Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with this compound to inhibit ADA.
-
Stimulate the cells with an adenosine receptor agonist (or antagonist) for a specific time.
-
Lyse the cells according to the assay kit protocol to release intracellular cAMP.
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves a competitive binding reaction between the sample cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
Read the signal on a plate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.
-
Calculate the cAMP concentration based on a standard curve.[25][26][27]
References
- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Adenosine deaminase inhibitor this compound exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
- 6. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ethanol on extracellular levels of adenosine in the basal forebrain: An in vivo microdialysis study in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ethanol on extracellular levels of adenosine in the basal forebrain: an in vivo microdialysis study in freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Adenosine on Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of adenosine concentration and cytoprotective effects of novel reversible adenosine deaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 20. researchgate.net [researchgate.net]
- 21. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A3 adenosine and CB1 receptors activate a PKC-sensitive Cl− current in human nonpigmented ciliary epithelial cells via a Gβγ-coupled MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.und.edu [med.und.edu]
- 25. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 26. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to EHNA's Effect on Cyclic Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) on cyclic nucleotide signaling. This compound is a potent and versatile pharmacological tool used to investigate the intricate roles of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in various physiological and pathological processes. This document details this compound's dual mechanism of action, its quantitative impact on cyclic nucleotide levels, and the experimental protocols necessary for its study.
Core Mechanism of Action: A Dual Inhibitor
This compound exerts its effects on cyclic nucleotide signaling primarily through the inhibition of two key enzymes:
-
Phosphodiesterase 2 (PDE2): this compound is a selective inhibitor of the cGMP-stimulated phosphodiesterase, PDE2.[1][2] This enzyme is unique in that it hydrolyzes both cAMP and cGMP, and its activity is allosterically activated by cGMP.[1] By inhibiting PDE2, this compound prevents the breakdown of cAMP, particularly in cellular environments with elevated cGMP levels. This compound completely ablates the ability of cGMP to activate PDE2 activity, while having a much smaller inhibitory effect on the unstimulated enzyme.[1]
-
Adenosine Deaminase (ADA): this compound is also a potent inhibitor of adenosine deaminase, the enzyme responsible for the deamination of adenosine to inosine.[3][4] This inhibition leads to an accumulation of adenosine, which can then activate adenosine receptors, leading to downstream effects on adenylyl cyclase and consequently, cAMP levels.
This dual inhibition makes this compound a complex but powerful tool for dissecting the interplay between the adenosine and cyclic nucleotide signaling pathways.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound varies depending on the target enzyme and the tissue or cell type. The following tables summarize the key quantitative data available.
| Target Enzyme | Species/Tissue | IC50 Value (µM) | Reference(s) |
| PDE2 | |||
| cGMP-stimulated PDE2 | Human Myocardium | 0.8 | [1] |
| cGMP-stimulated PDE2 | Porcine Myocardium | 2 | [1] |
| PDE2 | Thymocytes | ~4 | [2] |
| Adenosine Deaminase | |||
| Adenosine Deaminase | Brain (in vivo) | 2.5 (effective dose) | [4] |
Table 1: Inhibitory Potency of this compound on PDE2 and Adenosine Deaminase.
Impact on Intracellular Cyclic Nucleotide Levels
The primary consequence of this compound's enzymatic inhibition is the modulation of intracellular cAMP and cGMP concentrations. The precise effect is context-dependent, influenced by the basal activity of adenylyl and guanylyl cyclases, the expression levels of different PDE isoforms, and the presence of adenosine receptors.
In endothelial cells, the effect of cGMP on permeability is biphasic, a phenomenon influenced by the relative activities of PDE2 and PDE3. At low concentrations, cGMP can potentiate the inhibitory effects of cAMP on permeability, likely through the inhibition of PDE3. However, at higher concentrations, cGMP activates PDE2, leading to increased cAMP hydrolysis and a reversal of the inhibitory effect.[5][6]
Studies in platelets have shown that both cAMP and cGMP are crucial in regulating platelet function, with a high degree of interconnection between their signaling pathways.[7][8] this compound, by modulating the levels of these cyclic nucleotides, can influence platelet aggregation and other functions.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound.
Phosphodiesterase 2 (PDE2) Inhibition Assay
A common method to determine the inhibitory activity of this compound on PDE2 is through a radioenzymatic assay.
Principle: This assay measures the conversion of radiolabeled cAMP or cGMP to their respective 5'-monophosphates by the PDE2 enzyme in the presence and absence of this compound.
Generalized Protocol:
-
Enzyme Preparation: Isolate or obtain purified/recombinant PDE2 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing a fixed concentration of the PDE2 enzyme, a specific concentration of radiolabeled substrate (e.g., [³H]cAMP or [³H]cGMP), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction, often by boiling or adding a stop solution.
-
Separation: Separate the radiolabeled product (e.g., [³H]AMP or [³H]GMP) from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography or by using snake venom nucleotidase to convert the 5'-monophosphate to the corresponding nucleoside, which can then be separated by chromatography.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.
Measurement of Intracellular cAMP and cGMP Levels
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying intracellular cyclic nucleotide concentrations.
Principle: This assay is based on the competition between the cyclic nucleotide in the sample and a fixed amount of labeled cyclic nucleotide for a limited number of binding sites on a specific antibody.
Generalized Protocol:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with different concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP and cGMP. Acidic lysis (e.g., with 0.1 M HCl) is often used to inactivate phosphodiesterases and stabilize the cyclic nucleotides.[9]
-
Sample Preparation: Centrifuge the cell lysates to remove cellular debris. The supernatant containing the cyclic nucleotides can be used directly or after a purification/acetylation step to increase assay sensitivity.
-
ELISA Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated cyclic nucleotide (the tracer).
-
Add a specific primary antibody against the cyclic nucleotide.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate for the enzyme conjugate, which will generate a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample. Generate a standard curve using known concentrations of cAMP or cGMP and use it to determine the concentrations in the experimental samples.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: Signaling pathways affected by this compound's dual inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound): relationship to inhibition of brain adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) mimics the effect of inescapable shock on escape learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Differential regulation of endothelial cell permeability by cGMP via phosphodiesterases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. content.abcam.com [content.abcam.com]
Foundational Research on EHNA's Enzymatic Inhibition: A Technical Guide
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent and versatile enzyme inhibitor, primarily recognized for its dual inhibitory action on adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This technical guide provides an in-depth overview of the foundational research concerning this compound's enzymatic inhibition, tailored for researchers, scientists, and drug development professionals. The following sections detail quantitative inhibition data, experimental methodologies, and the signaling pathways influenced by this compound's activity.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets, adenosine deaminase and phosphodiesterase 2, has been quantified across various species and tissues. The following tables summarize the key inhibition constants (IC50), providing a comparative view of this compound's efficacy.
Table 1: this compound Inhibition of Adenosine Deaminase (ADA)
| Species/Tissue | IC50 (µM) | Reference(s) |
| Human Red Blood Cells | 1.2 | [1][2] |
| Not Specified | 0.006 | [3] |
Table 2: this compound Inhibition of Phosphodiesterase 2 (PDE2)
| Species/Tissue | Condition | IC50 (µM) | Reference(s) |
| Human Myocardium | cGMP-stimulated | 0.8 | [4][5][6] |
| Porcine Myocardium | cGMP-stimulated | 2 | [4][5][6] |
| Rat Hepatocyte | Not Specified | 3.5 | [2] |
| Human Platelet | Not Specified | 5.5 | [2] |
| General | Not Specified | 4 | [4][5][6] |
| Frog Ventricle | cGMP-stimulated | ~3-5 | [7] |
| Murine Thymocytes | cGMP-stimulated | ~4 |
This compound demonstrates marked selectivity for PDE2 over other phosphodiesterase isoforms. Studies have shown that the IC50 values for this compound against PDE1, PDE3, and PDE4 are significantly higher, often exceeding 100 µM, underscoring its specificity for PDE2.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are representative protocols for assessing the enzymatic activity of ADA and PDE2, which can be adapted to evaluate the inhibitory effects of compounds like this compound.
Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric Method)
This protocol is based on the enzymatic deamination of adenosine to inosine, followed by a series of reactions that produce a quantifiable colorimetric product.
Materials:
-
Phosphate buffer (50 mM, pH 7.4)
-
Adenosine solution (substrate)
-
Purine nucleoside phosphorylase (PNP)
-
Xanthine oxidase (XOD)
-
N-Ethyl-N-(2-hydroxy-3-sulphopropyl)-3-methylaniline (EHSPT)
-
4-aminoantipyrine (4-AA)
-
Peroxidase (POD)
-
This compound or other inhibitors
-
Microplate reader or spectrophotometer (540/550 nm)
-
96-well microplate
-
Incubator at 37°C
Procedure:
-
Reagent Preparation: Prepare working solutions of all enzymes and reagents in phosphate buffer. The final concentration of each component in the reaction mixture should be optimized based on preliminary experiments.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
Assay Setup:
-
Blank: Add buffer and all reagents except the ADA enzyme.
-
Control (No Inhibitor): Add ADA enzyme, substrate, and all subsequent reagents.
-
Inhibitor Wells: Add ADA enzyme, the desired concentration of this compound, substrate, and all subsequent reagents.
-
-
Reaction Initiation: To each well of a 96-well plate, add 10 µL of the sample (or standard) and 180 µL of a reagent mixture containing PNP, XOD, EHSPT, 4-AA, and POD in buffer.
-
Incubation: Incubate the plate at 37°C for 7 minutes.
-
Color Development: Add 90 µL of the adenosine substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 550 nm (A1) and then again after a further 10-minute incubation at 37°C (A2).
-
Calculation: The ADA activity is proportional to the change in absorbance over time (A2 - A1). The percentage of inhibition by this compound can be calculated by comparing the activity in the inhibitor wells to the control well. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Phosphodiesterase 2 (PDE2) Inhibition Assay (Radioenzymatic Method)
This protocol measures PDE2 activity by quantifying the hydrolysis of radiolabeled cyclic AMP (cAMP).
Materials:
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM dithiothreitol)
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
cGMP (for stimulation of PDE2 activity)
-
PDE2 enzyme preparation (purified or from tissue homogenate)
-
This compound or other inhibitors
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reagent Preparation: Prepare solutions of [³H]-cAMP, unlabeled cAMP, cGMP, and this compound in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, prepare the following reaction mixtures:
-
Blank: Assay buffer without enzyme.
-
Control (No Inhibitor): PDE2 enzyme, [³H]-cAMP, and cGMP.
-
Inhibitor Wells: PDE2 enzyme, various concentrations of this compound, [³H]-cAMP, and cGMP.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 30°C.
-
Reaction Initiation: Start the reaction by adding the [³H]-cAMP substrate and cGMP. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Adenosine: Cool the tubes and add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine. Incubate for a further 10-20 minutes at 30°C.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will be in the eluate.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: The amount of [³H]-adenosine is proportional to the PDE2 activity. Calculate the percentage of inhibition and determine the IC50 value as described for the ADA assay.
Signaling Pathways and Experimental Workflows
This compound's inhibitory actions on ADA and PDE2 have significant downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.
Adenosine Deaminase (ADA) Signaling Pathway
ADA plays a crucial role in purine metabolism by converting adenosine to inosine. Inhibition of ADA by this compound leads to an accumulation of adenosine, which can then activate adenosine receptors, leading to various physiological responses.
Caption: Inhibition of Adenosine Deaminase (ADA) by this compound.
Phosphodiesterase 2 (PDE2) and cAMP/cGMP Crosstalk
PDE2 is a key regulator of the crosstalk between the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways. By hydrolyzing cAMP, its activity is allosterically activated by cGMP. This compound's inhibition of PDE2 prevents cAMP degradation, particularly in the presence of elevated cGMP.
Caption: this compound's role in the cAMP/cGMP signaling crosstalk.
General Workflow for this compound Inhibition Screening
The following diagram outlines a typical experimental workflow for screening and characterizing the inhibitory activity of compounds like this compound.
Caption: Workflow for characterizing this compound's inhibitory activity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. delta-dp.ir [delta-dp.ir]
- 5. labcarediagnostics.com [labcarediagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigative Guide to Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) for its application in neuroscience research. It details the compound's core mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its investigation.
Core Mechanisms of Action
This compound exerts its effects in the nervous system primarily through a dual-inhibition mechanism, targeting two distinct enzyme systems. This dual action makes it a versatile tool for modulating neuronal signaling.
Inhibition of Adenosine Deaminase (ADA)
The most well-characterized action of this compound is the potent inhibition of adenosine deaminase (ADA), the enzyme responsible for the degradation of adenosine into inosine[1][2]. By blocking this enzyme, this compound effectively increases the extracellular concentration of endogenous adenosine. This elevation in adenosine levels leads to the enhanced activation of adenosine receptors (A1, A2A, A2B, A3), which are critical modulators of neuronal activity, synaptic transmission, and inflammatory processes[3]. The A1 receptor, in particular, is known for its neuroprotective and inhibitory effects.
Inhibition of Phosphodiesterase 2 (PDE2)
This compound is also a selective inhibitor of the cGMP-stimulated phosphodiesterase, PDE2[4][5]. Phosphodiesterases are enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound prevents the breakdown of these second messengers, leading to their accumulation within the cell. Elevated levels of cAMP and cGMP can activate downstream signaling cascades, including protein kinase A (PKA) and protein kinase G (PKG), which are involved in a vast array of neuronal functions such as synaptic plasticity, gene expression, and ion channel modulation[6][7].
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative parameters for this compound from published neuroscience research.
Table 1: In Vitro Efficacy
| Target | Parameter | Value | Species/System | Reference |
| PDE2 | IC₅₀ | 0.8 - 4 µM | - | [4] |
| 5-HT2CR mRNA Editing | Effective Concentration | Concentration-dependent | Primary cultured rat cortical cells | [8] |
Table 2: In Vivo Dosages and Effects in Rodent Models
| Administration Route | Dose | Animal Model | Observed Effect | Reference |
| Intracerebroventricular (i.c.v.) | 1.0 µM | Rat | Ineffective dose alone, but synergizes with shock to induce deficit | [1] |
| Intracerebroventricular (i.c.v.) | 2.5 µM | Rat | Mimicked effect of inescapable shock (learned helplessness) | [1][3] |
| - | 10 mg/kg (Caffeine) | Rat | Reversed the behavioral deficits produced by this compound | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for In Vivo Administration in Rodents
This protocol outlines the steps for administering this compound to investigate its behavioral or neurochemical effects in a rodent model.
Methodology:
-
Animal Model Selection: Choose an appropriate rodent strain (e.g., Sprague-Dawley rats for learned helplessness studies) and ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC)[1][9].
-
This compound Solution Preparation: Dissolve this compound hydrochloride in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired final concentration (e.g., 1.0 µM or 2.5 µM for i.c.v. administration)[1][3]. Prepare a vehicle-only solution as a control.
-
Surgical Procedure (for i.c.v. administration):
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., lateral ventricle).
-
Implant a guide cannula and secure it with dental cement. Allow for a recovery period of several days.
-
-
Administration:
-
For i.c.v. administration, gently restrain the conscious animal and insert an injection needle into the guide cannula. Infuse the this compound or vehicle solution slowly (e.g., over 1-2 minutes) using a microinjection pump[10].
-
For intraperitoneal (i.p.) injection, restrain the animal and inject the solution into the peritoneal cavity.
-
-
Post-Administration Analysis:
-
Behavioral Testing: At a predetermined time following injection, conduct behavioral assays relevant to the research question (e.g., shuttle-escape latency, spontaneous motor activity)[1][2].
-
Tissue Collection: Following behavioral testing or at a specific endpoint, euthanize the animal and rapidly dissect the brain regions of interest for subsequent biochemical analysis[11].
-
Protocol for Measuring Adenosine Levels in Brain Tissue
This protocol uses microdialysis for sampling followed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for quantification, which is a highly sensitive method for measuring adenosine[11][12].
Methodology:
-
Microdialysis Probe Implantation:
-
Following the surgical procedures described in 3.1, stereotaxically implant a microdialysis probe into the brain region of interest.
-
Continuously perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Allow the system to equilibrate for 1-2 hours post-implantation.
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Crucially, the collection vials should contain a "blocker solution" to prevent the rapid degradation of adenosine. This solution should contain inhibitors of adenosine kinase, adenosine deaminase (this compound itself can be used here), and nucleoside transporters (e.g., dipyridamole)[12][13].
-
-
HPLC-ECD Analysis:
-
System Setup: Use an HPLC system equipped with a C18 reverse-phase column and a coulometric electrochemical detector[11].
-
Mobile Phase: Prepare an appropriate mobile phase, typically a buffered aqueous solution with an organic modifier (e.g., methanol).
-
Injection: Inject a fixed volume of the collected dialysate (e.g., 15 µL) into the HPLC system[11].
-
Detection and Quantification: Detect adenosine and its metabolites based on their electrochemical properties and retention times. Quantify the concentrations by comparing the peak areas to a standard curve generated from known concentrations of adenosine[11].
-
-
Data Normalization: Calculate the absolute concentration of adenosine in the interstitial fluid by correcting for the in vitro recovery rate of the microdialysis probe[12].
Summary and Future Directions
This compound is a valuable pharmacological tool for investigating the roles of adenosine and cyclic nucleotide signaling in the central nervous system. Its ability to elevate endogenous adenosine levels provides a more physiologically relevant method of studying adenosinergic modulation compared to the use of exogenous receptor agonists.
Future research should aim to:
-
Dissect the relative contributions of ADA versus PDE2 inhibition to this compound's observed neurological effects.
-
Investigate the therapeutic potential of this compound or more selective second-generation compounds in models of neurodegenerative diseases, stroke, and psychiatric disorders[14][15][16].
-
Explore the impact of this compound on synaptic plasticity and network function in greater detail, linking its molecular actions to higher-order cognitive processes[17][18].
References
- 1. Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) mimics the effect of inescapable shock on escape learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound): relationship to inhibition of brain adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
- 5. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Visualization of cyclic nucleotide dynamics in neurons [frontiersin.org]
- 7. Role of cyclic nucleotides and their downstream signaling cascades in memory function: Being at the right time at the right spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 10. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurochemical Measurement of Adenosine in Discrete Brain Regions of Five Strains of Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neural ECM molecules in axonal and synaptic homeostatic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epigenetic Basis of Neuronal and Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Maintaining Human Embryonic Stem Cells with EHNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine, drug discovery, and developmental biology research due to their capacity for indefinite self-renewal and pluripotency. Traditional hESC culture methods often rely on feeder layers or supplementation with growth factors like basic fibroblast growth factor (bFGF) to maintain an undifferentiated state. This application note describes a protocol for the maintenance of pluripotent hESCs in feeder-free conditions using Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) , a small molecule inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).
This compound provides a simplified and reproducible method for hESC culture by blocking spontaneous differentiation in the absence of exogenous cytokines[1]. The effect of this compound is reversible, allowing for directed differentiation upon its removal[1]. While the precise mechanism of action is not fully elucidated, studies suggest it is independent of ADA and PDE2 inhibition[1]. This protocol provides a detailed methodology for the culture of hESCs using this compound, along with data on the maintenance of pluripotency markers.
Data Presentation
The following tables summarize the quantitative data on the maintenance of pluripotency markers in hESCs cultured with this compound compared to standard bFGF-containing medium.
Table 1: Relative mRNA Expression of Pluripotency Markers
| Gene | Culture Condition | Relative mRNA Expression (Fold Change vs. Differentiated Control) |
| POU5F1 (Oct-4) | Standard Medium (+bFGF) | High |
| This compound Medium (-bFGF) | High (Comparable to +bFGF) | |
| NANOG | Standard Medium (+bFGF) | High |
| This compound Medium (-bFGF) | High (Comparable to +bFGF) | |
| SOX2 | Standard Medium (+bFGF) | High |
| This compound Medium (-bFGF) | High (Comparable to +bFGF) |
Note: This table represents a qualitative summary based on literature. Actual fold changes may vary depending on the specific hESC line and experimental conditions.
Table 2: Percentage of SSEA4-Positive Cells by Flow Cytometry
| Culture Condition | Passage Number | Percentage of SSEA4-Positive Cells |
| Standard Medium (+bFGF) | 10+ | >95% |
| This compound Medium (-bFGF) | 10+ | >95% |
Note: SSEA4 is a key surface marker for undifferentiated hESCs.
Experimental Protocols
Materials and Reagents
-
Human Embryonic Stem Cells (e.g., SA121 line)[1]
-
Fibronectin (human or bovine)
-
DMEM/F12 medium
-
KnockOut™ Serum Replacement (KSR)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
β-mercaptoethanol
-
TrypLE™ Select
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound)
-
Basic Fibroblast Growth Factor (bFGF), human recombinant
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture plates (6-well)
-
Sterile cell culture consumables (pipettes, tubes, etc.)
Preparation of Media and Reagents
hESC Culture Medium (Standard with bFGF): To prepare 500 mL of complete hESC medium, aseptically mix the following components:
-
390 mL DMEM/F12
-
100 mL KnockOut™ Serum Replacement
-
5 mL NEAA (100x)
-
5 mL L-Glutamine (200 mM)
-
0.5 mL β-mercaptoethanol (55 mM stock)
-
Add bFGF to a final concentration of 10 ng/mL immediately before use.
This compound-Supplemented hESC Culture Medium: Prepare the hESC culture medium as described above, but do not add bFGF . Instead, add this compound to a final concentration of 10 µM .
Fibronectin Coating Solution: Dilute fibronectin in PBS to a final concentration of 10 µg/mL.
Feeder-Free Culture of hESCs with this compound
This protocol describes the maintenance of hESCs on fibronectin-coated plates in a feeder-free system.
1. Coating Culture Plates with Fibronectin: a. Add a sufficient volume of fibronectin coating solution to cover the entire surface of the culture plates (e.g., 1 mL for a well of a 6-well plate). b. Incubate the plates for at least 1 hour at 37°C. c. Aspirate the fibronectin solution immediately before seeding the cells.
2. Thawing and Plating of hESCs: a. Rapidly thaw a cryovial of hESCs in a 37°C water bath. b. Gently transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed this compound-supplemented hESC medium. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and gently resuspend the cell pellet in the desired volume of this compound-supplemented hESC medium. e. Seed the cells onto the fibronectin-coated plates.
3. Daily Maintenance: a. Aspirate the spent medium from the culture plates daily. b. Add fresh, pre-warmed this compound-supplemented hESC medium (e.g., 2 mL for a well of a 6-well plate). c. Monitor the cultures daily for confluency and signs of differentiation. Undifferentiated hESC colonies should have well-defined borders and be composed of tightly packed cells with a high nucleus-to-cytoplasm ratio.
4. Passaging of hESCs: a. When the hESC colonies become large and begin to merge (typically every 4-6 days), they should be passaged. b. Aspirate the medium and wash the cells once with PBS. c. Add TrypLE™ Select (e.g., 1 mL for a well of a 6-well plate) and incubate at 37°C for 3-5 minutes, or until the edges of the colonies begin to lift. d. Gently detach the colonies by pipetting up and down. Avoid creating a single-cell suspension; small clumps are preferable. e. Neutralize the TrypLE™ Select with an equal volume of this compound-supplemented hESC medium. f. Centrifuge the cell suspension at 200 x g for 5 minutes. g. Resuspend the cell pellet in fresh this compound-supplemented hESC medium and re-plate onto newly fibronectin-coated plates at the desired split ratio (e.g., 1:3 to 1:6).
5. Reversibility of this compound Treatment: a. To induce differentiation, simply replace the this compound-supplemented medium with a standard differentiation medium appropriate for the desired lineage. The absence of this compound will allow for spontaneous or directed differentiation to occur[1].
Visualization of Pathways and Workflows
Caption: Standard bFGF-mediated signaling pathway for hESC self-renewal.
Caption: Hypothesized mechanism of this compound in maintaining hESC pluripotency.
Caption: Workflow for hESC maintenance using the this compound protocol.
References
Application Notes and Protocols for Using EHNA to Prevent Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a small molecule that has been identified as a potent inhibitor of both spontaneous and directed neuronal differentiation in human pluripotent stem cells (hPSCs).[1][2][3] This property makes it a valuable tool for maintaining hPSCs in an undifferentiated state, offering a potential alternative to traditional methods that rely on growth factors like basic fibroblast growth factor (bFGF).[1][3] Notably, the mechanism by which this compound prevents neuronal differentiation appears to be independent of its well-characterized inhibitory effects on adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2][3] These application notes provide a comprehensive overview of this compound's effects and detailed protocols for its use in preventing neuronal differentiation.
Mechanism of Action
While the precise signaling pathway through which this compound exerts its anti-neurogenic effect is still under investigation, studies suggest that it does not operate through the inhibition of ADA or PDE2.[1][2][3] Chemically distinct inhibitors of these enzymes do not replicate this compound's ability to suppress hPSC differentiation.[1][2] The differentiation-blocking activity is attributed to a specific pharmacophore: an adenine mimetic with a long hydrophobic substituent.[1][2] It is hypothesized that this compound influences the delicate balance of signaling pathways that maintain pluripotency, such as TGF-β, FGF/MAPK, PI3K/Akt, and Wnt, thereby preventing the initiation of the neuronal differentiation program.
Data Presentation
The following table summarizes the quantitative data associated with this compound's activity and its effects on markers of pluripotency and neuronal differentiation.
| Parameter | Target | Cell Type | Concentration/IC50 | Effect | Reference |
| Enzyme Inhibition | |||||
| IC50 | Phosphodiesterase 2 (PDE2) | Not specified | ~1-4 µM | Inhibition of cGMP-stimulated activity | [4] |
| IC50 | Adenosine Deaminase (ADA) | Not specified | Potent inhibitor | Inhibition of enzyme activity | [4] |
| Prevention of Neuronal Differentiation | |||||
| Effective Concentration | Neuronal Differentiation | Human Embryonic Stem Cells (hESCs) | Not specified in detail, but used for maintenance | Strong blocker of directed neuronal differentiation | [1][2] |
| Maintenance of Pluripotency | |||||
| Pluripotency Markers | NANOG, POU5F1 (Oct-4), SSEA4 | Human Embryonic Stem Cells (hESCs) | Not specified in detail, but used for maintenance | No reduction in marker expression over 10 passages | [1][2][3] |
| Neuronal Markers | |||||
| Neuronal Markers | Tuj1 (βIII-tubulin), MAP2 | Not explicitly tested with this compound in cited literature | - | Expected to be downregulated with this compound treatment | General knowledge |
Experimental Protocols
Protocol 1: Maintenance of Human Pluripotent Stem Cells in an Undifferentiated State using this compound
This protocol describes the use of this compound to maintain hPSCs in a feeder-free culture system, preventing spontaneous differentiation.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 or other suitable feeder-free hPSC maintenance medium
-
This compound hydrochloride (Tocris Bioscience, or equivalent)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Dispase or other suitable passaging reagent
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride in sterile DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
hPSC Culture:
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium according to standard protocols.
-
-
This compound Treatment:
-
To prepare this compound-containing medium, thaw an aliquot of the 10 mM this compound stock solution and dilute it in fresh mTeSR™1 medium to the desired final concentration (a starting concentration of 10 µM is recommended based on general use, but should be optimized for your specific cell line).
-
Change the medium daily with the this compound-containing medium.
-
-
Passaging:
-
When the hPSC colonies reach 70-80% confluency, passage the cells using Dispase or another non-enzymatic passaging method.
-
To enhance cell survival after passaging, supplement the medium with a ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours.
-
Continue to culture the passaged cells in this compound-containing medium.
-
-
Monitoring Pluripotency:
-
Regularly assess the morphology of the hPSC colonies. Undifferentiated colonies should be compact with well-defined borders.
-
Periodically perform immunocytochemistry for pluripotency markers such as OCT4, SOX2, NANOG, and SSEA-4 to confirm the undifferentiated state.
-
Protocol 2: Inhibition of Directed Neuronal Differentiation using this compound
This protocol outlines the use of this compound to block the directed differentiation of hPSCs into neurons.
Materials:
-
hPSCs maintained in an undifferentiated state
-
Neuronal induction medium (e.g., DMEM/F12 with N2 and B27 supplements, and dual SMAD inhibitors like Noggin and SB431542)
-
This compound hydrochloride
-
Matrigel-coated culture plates
-
Antibodies for neuronal markers (e.g., anti-Tuj1, anti-MAP2)
-
Antibodies for pluripotency markers (e.g., anti-OCT4)
Procedure:
-
Initiation of Neuronal Differentiation:
-
Plate hPSCs on Matrigel-coated plates at a density suitable for neuronal differentiation.
-
To induce neuronal differentiation, replace the hPSC maintenance medium with neuronal induction medium.
-
-
This compound Treatment:
-
Prepare two sets of cultures: a control group with neuronal induction medium only, and a treatment group with neuronal induction medium supplemented with this compound (start with a concentration of 10 µM and optimize).
-
Change the medium every 1-2 days.
-
-
Assessment of Neuronal Differentiation:
-
After a predetermined period of differentiation (e.g., 7-14 days), fix the cells.
-
Perform immunocytochemistry to assess the expression of neuronal markers (Tuj1, MAP2) and pluripotency markers (OCT4).
-
Expected Outcome: The control group should show a significant increase in the expression of neuronal markers and a decrease in pluripotency markers. The this compound-treated group is expected to show a significant reduction in the expression of neuronal markers and may retain some expression of pluripotency markers, indicating a block in differentiation.
-
-
Quantitative Analysis:
-
Quantify the percentage of Tuj1-positive and MAP2-positive cells in both control and this compound-treated cultures by cell counting from multiple random fields.
-
Alternatively, perform quantitative PCR (qPCR) to measure the mRNA levels of neuronal-specific genes (e.g., TUBB3, MAP2) and pluripotency-associated genes (e.g., POU5F1, NANOG).
-
Visualizations
References
Application Notes and Protocols for EHNA Treatment in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a versatile pharmacological agent utilized in cell culture experiments primarily for its potent inhibitory effects on two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] Its dual-inhibitory action makes it a valuable tool for investigating a variety of cellular processes, including signal transduction, cell differentiation, apoptosis, and antiviral responses.[1][3][4] Understanding the appropriate treatment duration and concentration of this compound is critical for obtaining reliable and reproducible experimental results. These notes provide detailed protocols and guidance for the effective use of this compound in cell culture applications.
Mechanism of Action
This compound's pharmacological effects stem from its ability to inhibit two distinct enzymes:
-
Adenosine Deaminase (ADA) Inhibition: this compound is a reversible inhibitor of ADA, the enzyme responsible for the deamination of adenosine to inosine.[5] By blocking ADA, this compound treatment leads to an accumulation of intracellular adenosine.[4][6] This can, in turn, modulate adenosine receptor signaling and influence downstream cellular pathways.
-
Phosphodiesterase 2 (PDE2) Inhibition: this compound selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[2][7][8] PDE2 is responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE2 by this compound results in elevated intracellular levels of these cyclic nucleotides, thereby modulating signaling pathways dependent on them.[9][10][11] this compound is a more potent inhibitor of the cGMP-stimulated PDE2 activity compared to its unstimulated state.[1][7]
Below is a diagram illustrating the dual mechanism of action of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity and effective concentrations used in various cell culture experiments.
| Parameter | Target | Species/Cell Type | Value | Reference |
| IC₅₀ | PDE2 | Human Myocardium | 0.8 µM | [1][5][12] |
| PDE2 | Porcine Myocardium | 2 µM | [1][5][12] | |
| PDE2 | Rat Hepatocyte | 3.5 µM | [5][12] | |
| PDE2 | Human Platelet | 5.5 µM | [5][12] | |
| cGMP-stimulated PDE2 | Murine Thymocytes | ~4 µM | [7] | |
| Adenosine Deaminase | Human Red Blood Cells | 1.2 µM | [5][12] | |
| Effective Concentration | Apoptosis Induction | Malignant Pleural Mesothelioma Cells | 0.01 - 1 mM | [4][6] |
| Apoptosis Induction | Cervical Cancer Cells (HeLa, CaSki, C33A) | IC₅₀: 252.2 - 374 µM | [13] | |
| Inhibition of 5-HT2CR mRNA editing | Primary Cultured Cortical Cells | Concentration-dependent up to 10 µM | [14] | |
| Maintenance of Pluripotency | Human Embryonic Stem Cells | Not specified | [2][5] | |
| Treatment Duration | Apoptosis Induction | Malignant Pleural Mesothelioma Cells | 24 - 48 hours | [4][6] |
| Increased Intracellular Adenosine | Malignant Pleural Mesothelioma Cells | 3 - 9 hours | [4][6] | |
| Inhibition of 5-HT2CR mRNA editing | Primary Cultured Cortical Cells | 6 days | [14] | |
| Inhibition of HIV-1 Production | H9 and U937 cells | Not specified | [3] |
Experimental Protocols
Protocol 1: General Preparation and Application of this compound in Cell Culture
This protocol provides a general guideline for preparing and using this compound in cell culture experiments. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental objective.
Materials:
-
This compound hydrochloride (powder)
-
Sterile, nuclease-free water, DMSO, or ethanol
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
Stock Solution Preparation:
-
This compound hydrochloride is soluble in water (up to 100 mM), ethanol (up to 100 mM), and DMSO (up to 100 mM).[2]
-
To prepare a 10 mM stock solution, dissolve 3.14 mg of this compound hydrochloride (MW: 313.83 g/mol ) in 1 mL of sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Cell Treatment:
-
Culture cells to the desired confluency (typically 70-80%) in a suitable culture vessel.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Concentrations can range from low micromolar (for PDE2 inhibition) to high micromolar or millimolar (for apoptosis induction in some cancer cells).[4][7]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration. Treatment times can vary from a few hours to several days depending on the experimental goal.[4][6][14]
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, RNA extraction).
Protocol 2: Induction of Apoptosis in Cancer Cells using this compound
This protocol is based on studies demonstrating this compound's pro-apoptotic effects on malignant pleural mesothelioma cells.[4][6]
Materials:
-
Cancer cell line (e.g., NCI-H28, NCI-H2052)
-
10 mM this compound stock solution in DMSO
-
Complete culture medium
-
Apoptosis detection kit (e.g., TUNEL assay or Annexin V staining)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cancer cells in a multi-well plate at a density that will allow for 24-48 hours of treatment without overgrowth.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a range of this compound concentrations (e.g., 0.01, 0.1, 0.3, 1 mM) in complete culture medium.[4]
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest this compound dose).
-
Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.[4][6]
-
After the treatment period, assess cell viability and apoptosis using a preferred method. For TUNEL staining, follow the manufacturer's protocol. For Annexin V staining, harvest the cells, wash with PBS, and proceed with staining according to the kit's instructions for flow cytometry analysis.
Mandatory Visualization
Experimental Workflow for this compound Treatment
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cell culture model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
- 3. Evaluation of the effects of erythro-9(2-hydroxy-3-nonyl) adenine (this compound) on HIV-1 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. stemcell.com [stemcell.com]
- 6. Adenosine deaminase inhibitor this compound exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological potential of cyclic nucleotide signaling in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrimination between cyclic-nucleotides in a cyclic-nucleotide gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of EHNA Stock Solution for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and application of stock solutions of Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a widely used dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). Accurate preparation of this compound stock solutions is critical for ensuring reproducibility and reliability in in vitro experiments. These guidelines cover solubility characteristics, recommended solvents, and step-by-step procedures for preparing stock solutions for use in cell-based assays. Additionally, relevant signaling pathways affected by this compound are illustrated to provide a broader experimental context.
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) is a cell-permeable small molecule that serves as a potent and selective inhibitor of two key enzymes: phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). Its inhibitory action on these enzymes makes it a valuable tool for investigating a variety of cellular processes, including cyclic nucleotide signaling, purinergic signaling, and the regulation of cell differentiation and function. In in vitro studies, the reliable preparation of this compound stock solutions is a fundamental prerequisite for obtaining consistent and meaningful experimental results. This document outlines the essential information and procedures for handling and preparing this compound for laboratory use.
This compound Properties and Solubility
This compound is commercially available as a hydrochloride salt, typically as a crystalline solid. Understanding its solubility in various solvents is crucial for selecting the appropriate vehicle for your specific in vitro system.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL |
| Water | ≥ 10 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: The solubility of this compound may vary slightly between different suppliers and batches. It is always recommended to consult the manufacturer's product data sheet for the most accurate information.
Recommended Solvents for In Vitro Studies
The choice of solvent for preparing this compound stock solutions for in vitro studies depends on the experimental design and the tolerance of the specific cell line to the solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing high-concentration stock solutions of this compound due to its high solvating power. However, it is important to note that DMSO can exhibit cellular toxicity at higher concentrations. For most cell culture applications, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Water: this compound hydrochloride is soluble in water, making it a suitable solvent for applications where the presence of organic solvents is undesirable.
-
Ethanol: Ethanol is another viable solvent for this compound. Similar to DMSO, the final concentration of ethanol in the cell culture medium should be minimized to avoid cytotoxicity, typically not exceeding 0.5% (v/v).
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 313.83 g/mol ) in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 313.83 g/mol * (1000 mg / 1 g) = 3.1383 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.14 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Mixing:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (Optional):
-
If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
-
Preparation of a 10 mM this compound Stock Solution in Water
This protocol is suitable for experiments where an aqueous stock solution is preferred.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
As in the previous protocol, 3.14 mg of this compound hydrochloride is needed for 1 mL of a 10 mM solution.
-
-
Weighing this compound:
-
Weigh out 3.14 mg of this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
-
Dissolving in Water:
-
Add 1 mL of sterile water to the tube.
-
-
Mixing:
-
Vortex the solution until the this compound is fully dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution if necessary.
-
-
Sterilization:
-
Filter-sterilize the aqueous stock solution using a 0.22 µm syringe filter.
-
-
Aliquoting and Storage:
-
Aliquot and store at -20°C or -80°C. Aqueous solutions are more susceptible to microbial growth, so sterile handling is paramount.
-
Application in Cell Culture
When using the this compound stock solution in cell culture experiments, it is crucial to dilute it to the desired final working concentration in the cell culture medium.
Example Dilution:
To achieve a final concentration of 10 µM this compound in a 1 mL cell culture well from a 10 mM stock solution:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = (10 * 1000) / 10,000 = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium in the well.
-
Always include a vehicle control by adding the same volume of the solvent (e.g., 1 µL of DMSO) to a separate well.
Signaling Pathways Modulated by this compound
This compound's biological effects are primarily mediated through its inhibition of PDE2 and ADA. Understanding these pathways is essential for interpreting experimental results.
Inhibition of Adenosine Deaminase (ADA)
ADA is a key enzyme in purine metabolism, catalyzing the deamination of adenosine to inosine. By inhibiting ADA, this compound increases the extracellular and intracellular concentrations of adenosine. Adenosine can then activate adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors that modulate various downstream signaling cascades, including those involving adenylyl cyclase and cyclic AMP (cAMP).
Caption: this compound's inhibition of ADA increases adenosine levels.
Inhibition of Phosphodiesterase 2 (PDE2)
PDE2 is an enzyme that hydrolyzes the cyclic nucleotides cAMP and cyclic GMP (cGMP). A unique feature of PDE2 is that it is allosterically activated by cGMP. By inhibiting PDE2, this compound prevents the breakdown of cAMP and cGMP, leading to an increase in their intracellular concentrations. This can potentiate signaling pathways that are dependent on these second messengers.
Caption: this compound's inhibition of PDE2 increases cAMP and cGMP levels.
Conclusion
The proper preparation of this compound stock solutions is a critical step in ensuring the accuracy and reproducibility of in vitro experiments. By following the protocols and considering the information provided in this document, researchers can confidently prepare and utilize this compound to investigate its effects on cellular signaling and function. Always refer to the specific product information sheet provided by the supplier for the most accurate solubility and handling instructions.
Application Notes and Protocols for EHNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a well-established dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] Its ability to modulate intracellular levels of adenosine and cyclic nucleotides makes it a valuable tool in various research areas, including stem cell biology, cancer research, and cardiovascular studies. These application notes provide detailed information on the solubility and preparation of this compound hydrochloride solutions, as well as protocols for its use in maintaining stem cell pluripotency and inducing apoptosis in cancer cells.
Chemical and Physical Properties
| Property | Value |
| Synonyms | erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, NSC 263164 |
| Molecular Formula | C₁₄H₂₃N₅O · HCl |
| Molecular Weight | 313.8 g/mol [3] |
| CAS Number | 58337-38-5[3] |
| Appearance | Crystalline solid[3] |
| Purity | ≥95%[3] |
Solubility Data
This compound hydrochloride exhibits solubility in a range of common laboratory solvents. It is important to note that for some solvents, warming or sonication may be required to achieve complete dissolution.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | 100 mg/mL[1] | 318.64 mM | Ultrasonic assistance may be needed.[1] |
| DMSO | 83.33 mg/mL[1] | 265.53 mM | Ultrasonic and warming to 60°C may be necessary.[1] |
| 30 mg/mL[3][4] | 95.6 mM | ||
| Ethanol | 20 mg/mL[3][4] | 63.7 mM | |
| DMF | 30 mg/mL[3][4] | 95.6 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | 1.6 mM |
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for experimental reproducibility.
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, weigh 3.14 mg of this compound hydrochloride (MW: 313.8 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound hydrochloride powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath at 60°C and sonication can be applied.[1] Ensure the solution is clear before use.
-
Sterilization (Optional): For cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Mechanism of Action and Signaling Pathways
This compound hydrochloride exerts its biological effects primarily through the inhibition of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).
-
Adenosine Deaminase (ADA) Inhibition: ADA is responsible for the deamination of adenosine to inosine. By inhibiting ADA, this compound hydrochloride increases the extracellular and intracellular concentrations of adenosine. This leads to the activation of adenosine receptors, which can trigger various downstream signaling pathways.
-
Phosphodiesterase 2 (PDE2) Inhibition: PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound hydrochloride is a selective inhibitor of cGMP-stimulated PDE2.[5] Inhibition of PDE2 leads to an accumulation of cAMP and cGMP, modulating the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively.
Caption: Signaling pathway of this compound hydrochloride.
Experimental Protocols
The following are example protocols for common applications of this compound hydrochloride. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 2: Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency
This protocol is based on the finding that this compound can maintain the pluripotency of hESCs in feeder-free cultures.[4]
Materials:
-
Human embryonic stem cells (e.g., SA121 cell line)
-
Feeder-free hESC culture medium
-
This compound hydrochloride stock solution (10 mM in DMSO)
-
Culture plates coated with an appropriate matrix (e.g., Matrigel)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Plate hESCs on matrix-coated plates in feeder-free hESC culture medium.
-
This compound Treatment: Supplement the culture medium with this compound hydrochloride to a final concentration of 10 µM.
-
Culture Maintenance: Change the medium daily with fresh medium containing 10 µM this compound hydrochloride.
-
Passaging: Passage the cells as needed, typically every 4-6 days, depending on the cell density.
-
Assessment of Pluripotency: Regularly assess the expression of pluripotency markers such as NANOG, POU5F1 (Oct-4), and SSEA4 using immunocytochemistry or flow cytometry.[4]
Protocol 3: Induction of Apoptosis in Malignant Pleural Mesothelioma (MPM) Cells
This protocol is based on the pro-apoptotic effects of this compound on MPM cells.[6]
Materials:
-
Malignant pleural mesothelioma cell lines (e.g., NCI-H2052)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride stock solution (10 mM in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MPM cells in multi-well plates at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound hydrochloride (e.g., 0.01-1 mM) for 24-48 hours.[6] Include a vehicle control (DMSO) group.
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells.
-
Apoptosis Assay: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based experiment using this compound hydrochloride.
Caption: General experimental workflow using this compound.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon adding the this compound stock solution to the culture medium, vortex the diluted solution before adding it to the cells. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Low Efficacy: If the expected biological effect is not observed, verify the concentration and integrity of the this compound stock solution. Optimize the treatment concentration and incubation time for your specific cell type and experimental setup.
-
Cell Toxicity: At high concentrations, this compound may exhibit off-target effects or cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic working concentration.
Safety Precautions
This compound hydrochloride is for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the powder and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stembook.org [stembook.org]
Application Notes and Protocols for EHNA in Cardiac Myocyte Research
Erythro-9-(2-hydroxy-3-nonyl)adenine, commonly known as EHNA, is a versatile pharmacological tool with significant applications in the study of cardiac myocyte physiology and pathophysiology. Its utility stems from its dual inhibitory action on two distinct and crucial enzyme systems: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This dual functionality allows researchers to investigate the complex interplay of adenosine signaling and cyclic nucleotide pathways in cardiac cells.
These application notes provide an overview of this compound's mechanisms of action, its key applications in cardiac myocyte research, and detailed protocols for its use in experimental settings.
Mechanisms of Action
This compound's effects on cardiac myocytes are primarily attributed to two well-documented mechanisms:
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Inhibition of Adenosine Deaminase (ADA): this compound is a potent inhibitor of ADA, the enzyme responsible for the degradation of adenosine into inosine. By blocking ADA, this compound increases the extracellular and intracellular concentrations of adenosine, particularly under conditions of high metabolic stress like ischemia.[1][2] This accumulation of endogenous adenosine enhances its signaling through its four G-protein coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), which modulate various cellular processes including heart rate, vasodilation, and inflammation.[2]
-
Selective Inhibition of Phosphodiesterase 2 (PDE2): this compound selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[3] PDE2 is unique among phosphodiesterases in that it is allosterically activated by cGMP, leading to the hydrolysis of cAMP. In cardiac myocytes, nitric oxide (NO) and natriuretic peptides can increase cGMP levels. This cGMP then stimulates PDE2 to degrade cAMP, thereby antagonizing the effects of β-adrenergic stimulation. By inhibiting PDE2, this compound prevents the cGMP-stimulated breakdown of cAMP. This action can reverse the inhibitory effects of cGMP on cAMP-dependent processes, such as the activation of L-type Ca²⁺ channels.[3]
Signaling Pathways
Applications in Cardiac Myocyte Research
This compound is a valuable tool for investigating several key areas of cardiac function:
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Ischemia-Reperfusion (I/R) Injury: A primary application of this compound is in the study of I/R injury. By inhibiting adenosine deaminase, this compound promotes the accumulation of endogenous adenosine, which is known to have cardioprotective effects.[1][4] Studies have shown that treatment with this compound can significantly improve the recovery of ventricular function and reduce the incidence of ventricular fibrillation following an ischemic event.[1][5] It is used to explore the role of adenosine signaling in mitigating reperfusion-mediated injury, including the reduction of apoptosis and inflammation.[2]
-
Regulation of Calcium Handling and Contractility: Through its inhibition of PDE2, this compound is used to dissect the cross-talk between cGMP and cAMP signaling pathways that regulate cardiac contractility.[3] For example, this compound can reverse the inhibitory effect of cGMP (stimulated by NO donors) on the L-type Ca²⁺ current that has been elevated by cAMP-dependent mechanisms (e.g., β-adrenergic stimulation).[3] This allows researchers to isolate and study the specific role of PDE2 in modulating excitation-contraction coupling.
-
Cardiac Hypertrophy: The signaling pathways influenced by this compound, including adenosine and cGMP/cAMP balance, are implicated in the development of cardiac hypertrophy.[6][7] While direct studies are less common, this compound can be used as a tool to manipulate these pathways to investigate their contribution to hypertrophic signaling cascades in response to stimuli like phenylephrine or pressure overload.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound's effects in various experimental models.
Table 1: IC₅₀ Values for this compound
| Parameter | Cell/Tissue Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Reversal of cGMP-inhibited Ica | Frog Ventricular Myocytes | ~3 µM | [3] |
| Inhibition of cGMP-stimulated PDE activity | Frog Ventricle Particulate Fraction | ~4-5 µM |[3] |
Table 2: Effective Concentrations and Effects in Functional Assays
| Experimental Model | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Isolated Perfused Rat Heart (I/R) | 5 µM | Reduced incidence of ventricular fibrillation from 90% to 20%; improved recovery of contraction amplitude and heart rate. | [1] |
| Anesthetized Dogs (I/R) | 100 µM (with NBMPR) | Complete recovery of ventricular function after 30-60 min of ischemia. | [5] |
| Isolated Frog Ventricular Myocytes | 0.3-30 µM | Dose-dependently reversed cGMP-induced inhibition of cAMP-stimulated L-type Ca²⁺ current. | [3] |
| Isolated Frog Ventricular Myocytes | 30 µM | Blocked the inhibitory effect of NO donors on isoprenaline-stimulated L-type Ca²⁺ current. |[3] |
Experimental Protocols
The following are generalized protocols for the application of this compound in cardiac myocyte research. Researchers should optimize these protocols for their specific cell models and experimental questions.
This protocol provides a general framework for isolating neonatal rat ventricular myocytes (NRVMs), a common model system.
-
Preparation: Prepare sterile digestion buffer (e.g., ADS buffer) and enzyme solution (e.g., collagenase type II and pancreatin). Prepare culture dishes by coating with a suitable extracellular matrix protein like fibronectin (10 µg/cm²) or laminin to promote cell attachment.[8]
-
Heart Excision: Euthanize 1-3 day old rat pups. Rapidly excise the hearts and place them in ice-cold ADS buffer.
-
Digestion: Remove atria and mince the ventricular tissue. Transfer the minced tissue to an enzyme solution and incubate with gentle agitation at 37°C. Perform sequential digestions, collecting the supernatant after each round.[9]
-
Cell Plating: Pool the cells from the digestions and centrifuge. Resuspend the cell pellet in culture medium (e.g., DMEM with fetal bovine serum and penicillin-streptomycin). To enrich for myocytes, pre-plate the cells in an uncoated dish for 60-90 minutes to allow for preferential attachment of fibroblasts.[8]
-
Culture: Collect the myocyte-rich supernatant and plate the cells onto the coated culture dishes at a desired density. Incubate at 37°C in a 5% CO₂ incubator. Cardiomyocytes typically begin to beat spontaneously within 24-48 hours.[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO or ethanol. Store aliquots at -20°C.
-
Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it to the desired final concentration in pre-warmed culture medium. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all experimental groups, including a vehicle control.
-
Cell Treatment: Replace the existing culture medium with the this compound-containing medium. For experiments investigating acute effects (e.g., on Ca²⁺ transients), a pre-incubation time of 15-30 minutes is often sufficient. For longer-term studies (e.g., hypertrophy or gene expression), incubation can last for 24-48 hours.
-
Baseline: Culture cardiomyocytes as described above. Replace the standard culture medium with a Tyrode's or Krebs-Henseleit buffer and allow cells to equilibrate.
-
Ischemia: To simulate ischemia, replace the normoxic buffer with an ischemic buffer (glucose-free, pH 6.4) and place the cells in a hypoxic chamber (e.g., 95% N₂ / 5% CO₂) for a defined period (e.g., 30-120 minutes).
-
Reperfusion: To simulate reperfusion, remove the ischemic buffer and replace it with the normal, oxygenated buffer. Return the cells to a standard incubator (95% air / 5% CO₂).
-
This compound Application: this compound can be applied at different stages to probe its mechanism:
-
Pre-conditioning: Add this compound to the buffer for a period before inducing ischemia.
-
During Ischemia: Include this compound in the ischemic buffer.
-
Post-conditioning/Reperfusion: Add this compound to the reperfusion buffer only.[5]
-
This protocol is based on the methodology used to demonstrate this compound's effect on PDE2.[3]
-
Cell Preparation: Isolate ventricular myocytes and maintain them in a holding solution.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
-
Solutions:
-
External Solution (mM): e.g., 133 NaCl, 5 KCl, 1 CaCl₂, 1.2 MgSO₄, 10 HEPES, 10 Glucose (pH 7.35).
-
Pipette Solution (mM): e.g., 133 Cesium Methanesulfonate, 1.2 MgSO₄, 10 HEPES, 10 TEA, with ATP and GTP (pH 7.35). Cesium and TEA are used to block K⁺ currents.
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the myocyte at a potential of -40 mV to inactivate Na⁺ channels.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 300 ms) to elicit the L-type Ca²⁺ current (Ica).
-
Establish a baseline Ica recording.
-
Perfuse the cell with a β-agonist (e.g., 1 nM Isoprenaline) to stimulate cAMP and increase Ica.
-
Add a cGMP-elevating agent (e.g., 1 mM sodium nitroprusside) to inhibit the stimulated Ica.
-
Finally, co-perfuse with this compound (e.g., 3-30 µM) to observe the reversal of this inhibition.
-
Experimental Workflow Example
References
- 1. Protective effects of an adenosine deaminase inhibitor on ischemia-reperfusion injury in isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of endogenous adenosine improves cardiomyocyte metabolism via epigenetic reprogramming in an ischemia-reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation between ischemic and reperfusion injury by site specific entrapment of endogenous adenosine and inosine using NBMPR and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine kinase regulation of cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Na+/H+ exchanger and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Embryonic Cardiomyocytes and Cell Proliferation Assay Using Genetically Engineered Reporter Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine Deaminase (ADA) Inhibition Assay Using EHNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] This enzymatic activity plays a crucial role in regulating the intracellular and extracellular concentrations of adenosine, a signaling molecule involved in numerous physiological processes, including neurotransmission, cardiovascular function, and immune responses. Consequently, the inhibition of ADA has emerged as a significant therapeutic strategy for various conditions, including cancer and immune disorders.
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent and reversible inhibitor of adenosine deaminase, exhibiting selectivity for the ADA1 isoform.[2][3][4] It is widely utilized in research to investigate the physiological roles of adenosine and to validate ADA as a drug target. These application notes provide a comprehensive overview and detailed protocols for performing an adenosine deaminase inhibition assay using this compound.
Principle of the Assay
The adenosine deaminase activity assay is typically based on the enzymatic conversion of adenosine to inosine. The rate of this reaction can be monitored by measuring the decrease in absorbance at 265 nm as adenosine is consumed. Alternatively, a more sensitive method involves a coupled enzymatic reaction where the product of the ADA reaction, inosine, is further converted, leading to the generation of a chromogenic or fluorogenic product.
A common colorimetric method involves the following steps:
-
Deamination: Adenosine deaminase catalyzes the conversion of adenosine to inosine and ammonia.
-
Conversion: Inosine is then converted to hypoxanthine by purine nucleoside phosphorylase (PNP).
-
Oxidation: Hypoxanthine is oxidized to uric acid and hydrogen peroxide (H₂O₂) by xanthine oxidase (XOD).
-
Detection: The generated hydrogen peroxide reacts with a probe in the presence of peroxidase to produce a colored product, which can be quantified by measuring its absorbance.[5][6]
The inhibition of ADA by this compound will result in a decreased rate of product formation, which is proportional to the inhibitory activity of the compound.
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by adenosine deaminase and its inhibition by this compound.
Caption: Adenosine deaminase (ADA) converts adenosine to inosine and ammonia. This compound acts as an inhibitor by binding to ADA, forming an inactive complex.
Quantitative Data Summary
The inhibitory potency of this compound against adenosine deaminase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values and other kinetic parameters for this compound.
| Parameter | Value | Source Organism/Tissue | Reference |
| IC50 | 1.2 µM | Human red blood cells | [3][4][7] |
| IC50 | 0.8 - 4 µM | cGMP-stimulated phosphodiesterase (PDE2) | [2][8] |
| Ki | 58.8 µM | (for cordycepin deamination) | [9] |
| Inhibition | Significant at 0.1 mM | Zebrafish brain | [10] |
| Inhibition | Strong at 0.1 mM | Human lymphocyte-rich PBMCs | [11][12] |
Experimental Protocols
Materials and Reagents
-
Adenosine Deaminase (from a commercial source, e.g., Sigma-Aldrich)
-
Adenosine (substrate)
-
This compound hydrochloride (inhibitor)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader capable of reading at 265 nm
Preparation of Reagents
-
ADA Enzyme Stock Solution: Reconstitute lyophilized ADA in cold potassium phosphate buffer to a concentration of 1 U/mL. Store on ice.
-
Adenosine Substrate Stock Solution (10 mM): Dissolve an appropriate amount of adenosine in potassium phosphate buffer.
-
This compound Inhibitor Stock Solution (10 mM): Dissolve this compound hydrochloride in DMSO.
-
Working Solutions: Prepare serial dilutions of adenosine and this compound in potassium phosphate buffer to the desired concentrations for the assay.
Experimental Workflow Diagram
References
- 1. Adenosine Deaminase/ADA Activity Assay Kit (Colorimetric) (NBP3-24456): Novus Biologicals [novusbio.com]
- 2. This compound hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. glpbio.com [glpbio.com]
- 5. Adenosine Deaminase (ADA) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. archem.com.tr [archem.com.tr]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic characterization of adenosine deaminase activity in zebrafish (Danio rerio) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing EHNA to Investigate cAMP and cGMP Crosstalk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that orchestrate a myriad of physiological processes. The intracellular levels of these cyclic nucleotides are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The crosstalk between the cAMP and cGMP signaling pathways adds a crucial layer of complexity to cellular signaling. A key player in this interplay is Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Uniquely, cGMP can allosterically activate PDE2, leading to an increased hydrolysis of cAMP. This positions PDE2 as a critical node where cGMP signaling can directly attenuate cAMP-mediated cellular responses.
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a valuable pharmacological tool for dissecting this crosstalk. As a selective inhibitor of PDE2, this compound allows researchers to block the cGMP-stimulated degradation of cAMP, thereby elucidating the functional consequences of this interaction in various cellular contexts. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound to study cAMP and cGMP crosstalk.
Mechanism of Action of this compound in cAMP/cGMP Crosstalk
This compound selectively inhibits the activity of the PDE2 enzyme. In cellular systems where both cAMP and cGMP signaling pathways are active, an increase in intracellular cGMP levels, often triggered by nitric oxide (NO) or natriuretic peptides, leads to the allosteric activation of PDE2. This activated PDE2 then preferentially hydrolyzes cAMP, thus lowering intracellular cAMP concentrations and dampening downstream signaling events mediated by protein kinase A (PKA) and other cAMP effectors.
By introducing this compound into the system, researchers can inhibit PDE2 activity. This prevents the cGMP-mediated reduction in cAMP levels, effectively uncoupling the two signaling pathways at the level of PDE2. The observed cellular or physiological changes in the presence of this compound, particularly under conditions of elevated cGMP, can be attributed to the restoration of cAMP signaling. It is important to note that this compound is also a potent inhibitor of adenosine deaminase, a characteristic that should be considered in experimental design and data interpretation.[1][2]
Data Presentation
Quantitative Data on this compound Activity
The following table summarizes the inhibitory potency of this compound against different phosphodiesterase families. The data highlights the selectivity of this compound for PDE2, particularly when the enzyme is activated by cGMP.
| PDE Family | Substrate(s) | This compound IC50 (µM) | Reference(s) |
| PDE1 | cAMP, cGMP | >100 | [3] |
| PDE2 (basal) | cAMP, cGMP | 38 | [1] |
| PDE2 (cGMP-activated) | cAMP, cGMP | 2 | [1] |
| PDE3 | cAMP, cGMP | >100 | [3] |
| PDE4 | cAMP | >100 | [3] |
| PDE5 | cGMP | >100 | [4] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentrations used.
Mandatory Visualizations
References
- 1. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting EHNA solubility issues in aqueous buffer
Technical Support Center: EHNA Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) hydrochloride in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride?
This compound hydrochloride is soluble in several organic solvents and water.[1] Its solubility can vary based on the solvent, temperature, and pH.[2] For preparing stock solutions, organic solvents like DMSO and ethanol are commonly used.[1][3]
Q2: I prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?
This is a common issue that occurs when a compound is highly soluble in an organic solvent but less soluble in an aqueous buffer. When the DMSO stock is added to the buffer, the final concentration of DMSO may not be sufficient to keep the this compound dissolved, causing it to precipitate. This is especially common in buffers with high salt concentrations, as salts can decrease the solubility of organic molecules (a "salting out" effect).[4]
Q3: My this compound hydrochloride solution is cloudy or has formed a precipitate after storage in the cold. What should I do?
Precipitation upon cooling is common for some buffer solutions, especially those with high salt concentrations like phosphate buffers.[4] If you observe precipitation after storing your solution at 4°C or -20°C, you can try to redissolve the compound by gently warming the solution to 37°C and using an ultrasonic bath.[5] It is recommended to equilibrate solutions to room temperature and ensure they are precipitate-free before use.[6] For in-vivo experiments, it is best to prepare working solutions freshly on the day of use.[7]
Q4: What is the best practice for preparing an this compound working solution in an aqueous buffer?
The recommended method is to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute this stock into your aqueous buffer.[5][7] When diluting, add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q5: Can I heat or sonicate my this compound solution to aid dissolution?
Yes, if you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the this compound hydrochloride.[7] It is advisable to heat the solution to around 37°C.[5]
Q6: How should I store my this compound stock and working solutions?
-
Stock Solutions (in DMSO or other organic solvents): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[5][7]
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use.[7] If storage is necessary, solutions can be stored at -20°C for up to one month.[6] If you prepare a stock solution in water, it should be filter-sterilized with a 0.22 μm filter before use.[7]
Quantitative Data: this compound Hydrochloride Solubility
The following table summarizes the maximum concentration of this compound hydrochloride in various solvents as reported by different suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | >10[8], 10[3][5], 31.38[9] | 100[9] |
| DMSO | >10[8], 30[3][5], 31.38[9] | 100[9] |
| Ethanol | 20[3][5], 31.38[9] | 100[9] |
| DMF | 30[3][5] | Not Specified |
| DMSO:PBS (pH 7.2) (1:1) | 0.5[3] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound-HCl Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder (Molecular Weight: 313.83 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.14 mg.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.[5][7]
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[7]
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS
-
Retrieve Stock: Thaw a single-use aliquot of your 10 mM this compound-HCl stock solution (from Protocol 1) and bring it to room temperature.[6]
-
Dilution Calculation: To prepare 1 mL of a 100 µM working solution, you will need to dilute the 10 mM stock 1:100. This requires 10 µL of the stock solution.
-
Mixing: Add 990 µL of sterile PBS (or your desired aqueous buffer) to a new sterile tube.
-
Add Stock to Buffer: While gently vortexing the tube of PBS, slowly add the 10 µL of the 10 mM this compound stock solution. Adding the stock to the buffer (instead of the other way around) and ensuring constant agitation helps prevent precipitation.
-
Final Mix: Vortex the final working solution gently to ensure it is homogeneous. Use the solution immediately for your experiment.[7]
Visualizations
Caption: Workflow for preparing this compound-HCl solutions.
References
- 1. bio-gems.com [bio-gems.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. This compound Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride - CD Biosynsis [biosynsis.com]
- 9. This compound hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
Technical Support Center: EHNA Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) in cell culture media. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism that converts adenosine to inosine. By inhibiting ADA, this compound increases the extracellular concentration of adenosine. Additionally, this compound is a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that degrades cyclic GMP (cGMP).[1][2] This dual-inhibition mechanism makes this compound a valuable tool for studying adenosine and cGMP signaling pathways.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride is soluble in water (up to 10 mg/ml) and DMSO (up to 30 mg/ml).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly as a solid, this compound hydrochloride has a shelf life of at least two years.[1]
Q3: What is the expected stability of this compound in cell culture media at 37°C?
Illustrative Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Illustrative % Remaining this compound |
| 0 | 100% |
| 8 | 95% |
| 24 | 88% |
| 48 | 80% |
| 72 | 73% |
Disclaimer: The data in this table is for illustrative purposes only and is intended to provide a hypothetical example of this compound stability. Actual stability may vary based on experimental conditions.
Q4: What factors can influence the stability of this compound in my cell culture experiments?
A4: Several factors can affect the chemical stability of this compound in your cell culture setup:
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. Maintaining a constant and accurate temperature of 37°C is crucial.
-
pH: The pH of the cell culture medium can influence the stability of small molecules. It is important to use a properly buffered medium and monitor the pH, especially for longer-term experiments.
-
Light Exposure: Photodegradation can be a concern for some compounds. While there is no specific data on this compound's photosensitivity, it is good practice to protect media containing this compound from prolonged exposure to light.
-
Enzymatic Degradation: Although this compound is an enzyme inhibitor, other cellular enzymes secreted into the medium could potentially metabolize it over time.
-
Media Components: The complex mixture of amino acids, vitamins, salts, and serum proteins in cell culture media can interact with and affect the stability of dissolved compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or weaker than expected biological effects of this compound. | This compound Degradation: The compound may be degrading over the course of the experiment, leading to a decrease in its effective concentration. | - Perform a stability study of this compound under your specific experimental conditions (see protocol below). - Consider replenishing the media with fresh this compound at regular intervals for long-term experiments. - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| Incorrect Stock Concentration: Errors in the preparation of the stock solution can lead to inaccurate final concentrations. | - Double-check all calculations and measurements during stock solution preparation. - If possible, verify the concentration of your stock solution using an analytical method like HPLC. | |
| Cell Culture Variability: Differences in cell density, passage number, or overall cell health can affect the response to this compound. | - Standardize your cell seeding density and experimental timeline. - Use cells within a consistent range of passage numbers. - Regularly monitor cell morphology and viability. | |
| Precipitate formation upon adding this compound to the media. | Solubility Issues: The final concentration of this compound may exceed its solubility in the cell culture medium, especially if the DMSO concentration is too high. | - Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) and non-toxic to your cells. - Pre-warm the cell culture medium to 37°C before adding the this compound solution. - Add the this compound stock solution to the media dropwise while gently swirling. |
| Unexpected changes in media pH after adding this compound. | Acidic Nature of Hydrochloride Salt: this compound is often supplied as a hydrochloride salt, which can be slightly acidic. | - For high concentrations of this compound, consider adjusting the pH of the media after its addition. - Ensure your cell culture medium is adequately buffered. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound hydrochloride
-
Sterile DMSO or cell culture grade water
-
Your chosen cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS)
-
Sterile, conical tubes or multi-well plates
-
Incubator at 37°C with 5% CO2
-
Analytical instrument for quantifying this compound (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile tubes for each time point to be tested (e.g., 0, 8, 24, 48, 72 hours).
-
Immediately process the 0-hour time point sample. This will serve as your baseline concentration. Store the sample at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a CO2 incubator.
-
At each subsequent time point, remove the corresponding aliquot and store it at -80°C.
-
Analyze all samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound's dual mechanism of action on signaling pathways.
References
Technical Support Center: EHNA Experimental Integrity
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) during experiments. Following these guidelines will help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a dual-function inhibitor. It is a potent inhibitor of adenosine deaminase (ADA), the enzyme responsible for converting adenosine to inosine.[1][2] Additionally, this compound selectively inhibits phosphodiesterase type 2 (PDE2), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting these enzymes, this compound effectively increases intracellular concentrations of adenosine and cGMP, impacting various cellular signaling pathways.[1][5]
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many small molecules, this compound's stability can be compromised by several environmental factors. The primary drivers of degradation are:
-
pH: this compound is susceptible to degradation in highly acidic or alkaline conditions.[6][7] Maintaining a stable, near-neutral pH is crucial for its integrity in solution.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[8][9] Long-term storage at room temperature is not recommended.
-
Light: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and reducing the compound's potency.[8]
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to the degradation of this compound over time.[8]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A3: Proper preparation and storage are critical for maintaining this compound's efficacy.
-
Solvent Selection: High-purity, anhydrous solvents such as DMSO or ethanol are recommended for creating initial stock solutions. Avoid using solvents that may contain reactive impurities.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume needed for experiments, which also limits the introduction of solvent into your experimental system.
-
Aliquoting: After preparation, divide the stock solution into small, single-use aliquots. This practice is crucial as it prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[10]
-
Storage: Store aliquots in tightly sealed, light-protecting vials at -20°C or, for long-term storage, at -80°C.
Q4: Can this compound degrade in my experimental media during the experiment?
A4: Yes, degradation can occur in aqueous cell culture media over the course of an experiment, especially during long incubation periods (e.g., 24-48 hours).[1] The complex composition of media, along with physiological temperatures (37°C), can contribute to a gradual loss of potency. To mitigate this, consider the following:
-
Add this compound to the media immediately before starting the experiment.
-
For long-term experiments, it may be necessary to replenish the media with freshly diluted this compound at regular intervals.
-
Always include appropriate controls to assess the stability and activity of this compound under your specific experimental conditions.
Q5: What are the visible signs of this compound degradation, and how can I test its activity if I suspect a problem?
A5: Visual signs such as a color change in the stock solution or the presence of precipitate can indicate degradation or solubility issues. However, degradation is often not visible. If you suspect your this compound has lost activity, the most reliable approach is to perform a functional assay. An enzyme activity assay, such as measuring the inhibition of a purified adenosine deaminase or PDE2, can confirm its biological potency.
Data and Protocols
Quantitative Data Summary
For easy reference, the following tables summarize key stability and solubility information for this compound.
Table 1: this compound Stability and Storage Recommendations
| Condition | Solid (Powder) | Stock Solution (in DMSO/Ethanol) | Aqueous Solution (Media) |
| Temperature | Store at -20°C | Store at -20°C (short-term) or -80°C (long-term) | Use immediately; stable for hours at 37°C but potency may decrease over 24-48h[1] |
| Light | Store in the dark | Store in amber or foil-wrapped vials | Minimize light exposure during experiments |
| pH | N/A | Maintain anhydrous conditions | Optimal stability near neutral pH (7.0-7.4)[6][11] |
| Freeze/Thaw | N/A | Avoid repeated cycles; use single-use aliquots[10] | N/A |
Table 2: Recommended Solvents and Working Concentrations
| Solvent | Recommended Stock Concentration | Notes |
| DMSO | 10-50 mM | Anhydrous DMSO is preferred. Ensure final DMSO concentration in experiments is low (<0.5%) to avoid solvent-induced artifacts. |
| Ethanol | 10-25 mM | Use absolute (200 proof) ethanol. May be more suitable for certain cell lines sensitive to DMSO. |
| Aqueous Buffers | <1 mM | Limited solubility. Prepare fresh for each experiment. Avoid buffers with extreme pH. |
Experimental Protocol: In Vitro Adenosine Deaminase (ADA) Inhibition Assay
This protocol provides a detailed methodology to assess the inhibitory activity of this compound on ADA, which can be adapted to test the potency of a suspected degraded stock.
Materials:
-
Purified Adenosine Deaminase (ADA) enzyme
-
Adenosine (substrate)
-
This compound (or suspected degraded stock)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Ammonia detection reagent (e.g., Berthelot's reagent)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a series of this compound dilutions in phosphate buffer from your stock solution.
-
Prepare an adenosine substrate solution in phosphate buffer.
-
Dilute the ADA enzyme in phosphate buffer to the desired working concentration.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the this compound dilution (or buffer for control wells).
-
Add 20 µL of the diluted ADA enzyme to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the adenosine substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction and measure the amount of ammonia produced (a byproduct of adenosine deamination) using an appropriate ammonia detection reagent according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the percentage of ADA inhibition for each this compound concentration relative to the control (no this compound) and determine the IC50 value. A significant increase in the IC50 value compared to a fresh, validated stock indicates degradation.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary molecular targets of this compound and its downstream effects on cellular signaling.
Caption: Mechanism of action for this compound.
Experimental Workflow for Minimizing Degradation
This workflow provides a step-by-step guide for handling this compound to ensure its stability throughout an experiment.
References
- 1. Adenosine deaminase inhibitor this compound exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound): relationship to inhibition of brain adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic-3',5'-guanosine monophosphate-stimulated phosphodiesterase to reverse hypoxic pulmonary vasoconstriction in the perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-dependent DNA degradation pathways for adeno-associated virus gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Preanalytical Factors Influencing the Stability of Ethanol in Antemortem Blood and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Mitigating EHNA-Induced Changes in Cell Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate changes in cell morphology induced by Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A: this compound (Erythro-9-(2-hydroxy-3-nonyl)adenine) is a dual-function inhibitor. Its primary targets are:
-
Phosphodiesterase 2 (PDE2): this compound is a specific inhibitor of PDE2, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound leads to an increase in intracellular cAMP levels.[1][2]
-
Adenosine Deaminase (ADA): this compound is also a potent inhibitor of ADA, an enzyme involved in purine metabolism that converts adenosine to inosine.[3][4] This inhibition results in an accumulation of intracellular adenosine.[4]
Q2: Why am I observing significant changes in my cell morphology after this compound treatment?
A: The morphological changes are primarily due to this compound's profound effect on the actin cytoskeleton.[5] The cytoskeleton, a complex network of protein filaments including actin and microtubules, is responsible for maintaining cell shape, adhesion, and motility.[6][7][8] this compound has been shown to induce dramatic and reversible changes in actin organization, interfere with actin assembly, and inhibit actin-dependent processes like cell translocation.[5] These effects can manifest as cell rounding, detachment, altered spreading, or abnormal protrusions.
Q3: What specific cytoskeletal components are affected by this compound?
A: The primary cytoskeletal component affected by this compound is the actin network .[5] Research indicates that this compound is a highly effective inhibitor of actin-based motility and can directly interfere with actin assembly.[5] While this compound was initially recognized for its inhibition of dynein ATPase, which is associated with microtubule-based motility, its most pronounced morphological effects are linked to the disruption of the actin cytoskeleton.[5] The intricate crosstalk between actin and microtubule networks means that a significant disruption in one can indirectly affect the other.[9][10]
Q4: Are the morphological changes induced by this compound reversible?
A: Yes, studies have reported that the effects of this compound on actin organization are profound and reversible .[5] This suggests that removing this compound from the cell culture medium should allow the actin cytoskeleton to reorganize and the cells to regain their normal morphology. A washout experiment is a key method to confirm this in your specific cell model.
Section 2: Troubleshooting Guides
Issue 1: Excessive Cell Rounding, Detachment, and/or Viability Loss
Q: My cells are rounding up and detaching from the plate after this compound treatment. What can I do?
A: This is a common observation and can be addressed by systematically evaluating several factors.
-
Possible Cause 1: this compound concentration is too high, leading to cytotoxicity.
-
Possible Cause 2: Treatment duration is too long.
-
Suggested Solution: Conduct a time-course experiment. This compound-induced apoptosis has been observed in a time-dependent manner (e.g., 24-48 hours in some cell lines).[4] Reducing the exposure time may allow you to observe the desired inhibitory effect without inducing cell death.
-
-
Possible Cause 3: Severe disruption of actin-dependent focal adhesions.
-
Suggested Solution: Visualize the actin cytoskeleton and focal adhesions using immunofluorescence (staining for F-actin with phalloidin and for focal adhesion proteins like vinculin or paxillin). If severe disruption is observed, consider using culture vessels with enhanced attachment surfaces (e.g., coated with fibronectin or collagen) to promote cell adhesion. As a control, you can compare the effects to known actin-stabilizing agents.[12]
-
Issue 2: Altered Cell Spreading and Formation of Abnormal Protrusions
Q: After adding this compound, my cells have an unusual, spread-out morphology with strange protrusions. How can I troubleshoot this?
A: This phenotype points directly to a disruption in cytoskeletal dynamics.
-
Possible Cause 1: Direct interference with actin polymerization/depolymerization cycles.
-
Suggested Solution: Visualize the actin cytoskeleton using phalloidin staining. Compare the observed phenotype to cells treated with known actin-disrupting agents (e.g., cytochalasin D to inhibit polymerization or jasplakinolide to stabilize filaments) to better characterize the effect. This will help confirm that the morphological changes are consistent with actin network disruption.[12]
-
-
Possible Cause 2: Off-target effects related to cAMP signaling.
-
Suggested Solution: Since this compound increases intracellular cAMP by inhibiting PDE2, the observed effects could be mediated by this signaling pathway.[1] To test this, use a more specific PDE2 inhibitor (if available) or other agents that increase cAMP (e.g., forskolin) to see if they phenocopy the effects of this compound. This can help dissect whether the morphological changes are due to PDE2 inhibition, ADA inhibition, or a combination of both.
-
Issue 3: Inconsistent or Non-Reproducible Morphological Changes
Q: The effect of this compound on my cells varies between experiments. How can I improve reproducibility?
A: Lack of reproducibility often stems from small variations in experimental setup.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Suggested Solution: Standardize your protocol rigorously. Key parameters to control include:
-
Cell Confluency: Plate cells at the same density for each experiment, as cell-cell contacts can influence morphology.
-
This compound Preparation: Prepare fresh stock solutions of this compound and aliquot for single use to avoid degradation from multiple freeze-thaw cycles.
-
Serum Concentration: Changes in serum levels can affect cell morphology and growth, so maintain a consistent concentration in your media.
-
-
-
Possible Cause 2: Cell line heterogeneity or passage number.
-
Suggested Solution: Use cells within a consistent and narrow range of passage numbers, as cell characteristics can drift over time in culture. If working with a heterogeneous cell line, consider sub-cloning to establish a more uniform population.
-
-
Possible Cause 3: Subjective assessment of morphology.
Section 3: Data Presentation
Table 1: Reported Inhibitory Concentrations (IC50) and Constants (Ki) of this compound
| Target/Cell Line | Parameter | Value | Reference |
| PDE2 (cGMP-stimulated) | IC50 | ~4 µM | [2] |
| PDE2 (basal) | IC50 | 38 µM | [3] |
| Adenosine Deaminase (ADA) | Ki | 7 nM | [1] |
| HeLa Cells (Cervical Cancer) | IC50 | 252.2 µM | [11] |
| CaSki Cells (Cervical Cancer) | IC50 | 273.6 µM | [11] |
| C33A Cells (Cervical Cancer) | IC50 | 374 µM | [11] |
Note: IC50 and Ki values can vary significantly based on the cell type and experimental conditions.
Section 4: Experimental Protocols & Visualizations
Key Methodologies
Protocol 1: Dose-Response Analysis of this compound-Induced Cytotoxicity (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Visualizing Cytoskeletal Changes via Immunofluorescence
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time. Include control wells.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[15]
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Staining:
-
F-Actin: Incubate with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) diluted in blocking buffer for 30-60 minutes.
-
Microtubules: Incubate with a primary antibody against α-tubulin overnight at 4°C, followed by incubation with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Nucleus: Counterstain with DAPI or Hoechst for 5-10 minutes.
-
-
Mounting & Imaging: Wash the coverslips with PBS, mount them onto microscope slides using an anti-fade mounting medium, and image using a fluorescence or confocal microscope.
Protocol 3: this compound Washout Experiment to Assess Reversibility
-
Initial Treatment: Treat cells with this compound at a concentration known to induce morphological changes.
-
Observation: After a set time (e.g., 6 hours), confirm that the morphological changes have occurred by observing the cells under a microscope.
-
Washout: Remove the this compound-containing medium. Gently wash the cells two to three times with sterile PBS or fresh, pre-warmed culture medium to remove all traces of the compound.
-
Recovery: Add fresh, this compound-free culture medium to the cells.
-
Monitoring: Monitor the cells at regular intervals (e.g., 1, 4, 8, and 24 hours post-washout) using live-cell imaging or by fixing samples at each time point for staining.
-
Analysis: Assess the degree to which the cells have returned to their normal morphology compared to untreated control cells.
Signaling Pathways and Workflows
Caption: Diagram of this compound's dual inhibitory action on cellular signaling pathways affecting the actin cytoskeleton.
References
- 1. Role of Phosphodiesterase 2 in Growth and Invasion of Human Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine deaminase inhibitor this compound exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erythro-9-[3-(2-Hydroxynonyl)]adenine is an effective inhibitor of cell motility and actin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphodynamics of the Actin-Rich Cytoskeleton in Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Components of the Neuronal Cytoskeleton - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Self-Assembly and Dynamic Structure of Cytoskeletal Filaments - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Collective dynamics of actin and microtubule and its crosstalk mediated by FHDC1 [frontiersin.org]
- 10. New twists in actin–microtubule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of actin cytoskeleton in prostaglandin-induced protection against ethanol in an intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The effect of silica nanoparticle-modified surfaces on cell morphology, cytoskeletal organization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of chemical fixation on the cellular nanostructure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of EHNA's selectivity for PDE2 over other PDEs
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a detailed comparison of Erythro-9-(2-hydroxy-3-nonyl)adenine's (EHNA) inhibitory activity across various phosphodiesterase (PDE) families, highlighting its potent and selective action against PDE2.
This compound is a widely utilized pharmacological tool in cyclic nucleotide research. Its utility stems from its remarkable selectivity for phosphodiesterase 2 (PDE2), an enzyme that plays a crucial role in the crosstalk between cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. Experimental data consistently demonstrates that this compound is a potent inhibitor of cGMP-stimulated PDE2 activity, while exhibiting significantly lower potency against other PDE families.
Quantitative Comparison of this compound's Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human PDE isoforms. The data underscores this compound's selectivity for PDE2, with IC50 values in the low micromolar range for cGMP-stimulated PDE2, and substantially higher values for other PDE families, indicating minimal off-target inhibition at concentrations typically used to target PDE2.
| PDE Family | Isozyme | Substrate(s) | This compound IC50 (µM) | Reference(s) |
| PDE1 | - | cAMP, cGMP | > 100 | [1] |
| PDE2 | cGMP-stimulated | cAMP, cGMP | 0.8 (human) | [1] |
| cGMP-stimulated | cAMP, cGMP | 2 (pig) | [1] | |
| cGMP-stimulated | cAMP, cGMP | ~4 (murine) | [2] | |
| Basal | cAMP, cGMP | 38 | [3] | |
| PDE3 | - | cAMP, cGMP | > 100 | [1] |
| PDE4 | - | cAMP | > 100 | [1] |
| PDE5 | - | cGMP | Data not available; generally considered insensitive | |
| PDE6 | - | cGMP | Data not available; generally considered insensitive | |
| PDE7 | - | cAMP | Data not available; generally considered insensitive | |
| PDE8 | - | cAMP | Data not available; generally considered insensitive | |
| PDE9 | - | cGMP | Data not available; generally considered insensitive | |
| PDE10 | - | cAMP, cGMP | Data not available; generally considered insensitive | |
| PDE11 | A | cAMP, cGMP | Insensitive | [4] |
Note: The IC50 values for PDE2 can vary depending on the species and the activation state of the enzyme (basal vs. cGMP-stimulated).
Experimental Protocols
The determination of this compound's selectivity for PDE2 over other PDEs typically involves in vitro enzyme inhibition assays. A generalized protocol for such an experiment is outlined below.
Phosphodiesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for various PDE isozymes.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-11)
-
This compound
-
Cyclic nucleotides (cAMP and cGMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified PDE enzymes to an appropriate concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP, depending on the PDE being tested), and varying concentrations of this compound. Include control wells with no inhibitor and no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes) to allow for enzymatic hydrolysis of the cyclic nucleotide.
-
Termination and Detection: Stop the reaction and add 5'-nucleotidase to convert the resulting 5'-monophosphate (5'-AMP or 5'-GMP) into a nucleoside and inorganic phosphate.
-
Quantification: Add a phosphate detection reagent and measure the absorbance at a specific wavelength using a microplate reader. The amount of phosphate produced is proportional to the PDE activity.
-
Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
PDE2 plays a unique role in integrating the cAMP and cGMP signaling pathways. It is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP.[5] Crucially, the binding of cGMP to the regulatory GAF domains of PDE2 allosterically activates the enzyme, leading to an increased rate of cAMP hydrolysis. This mechanism provides a negative feedback loop where an increase in cGMP levels can lead to a decrease in cAMP levels.
This compound, by selectively inhibiting PDE2, blocks this cGMP-induced degradation of cAMP. This leads to an accumulation of cAMP in cellular compartments where PDE2 is active, especially when cGMP levels are elevated. This selective action makes this compound an invaluable tool for dissecting the specific roles of PDE2 in various physiological and pathological processes.
References
- 1. njms.rutgers.edu [njms.rutgers.edu]
- 2. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of EHNA and Rolipram on cAMP Signaling for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the effects of EHNA and rolipram on cyclic adenosine monophosphate (cAMP) signaling, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of two prominent phosphodiesterase (PDE) inhibitors, Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) and Rolipram, and their impact on the crucial second messenger, cyclic AMP (cAMP). By examining their mechanisms of action, selectivity, and effects on intracellular cAMP levels, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs.
Mechanism of Action: Targeting Different Phosphodiesterases
The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). Both this compound and rolipram exert their effects by inhibiting PDEs, thereby leading to an accumulation of intracellular cAMP. However, their primary targets within the PDE superfamily differ significantly, leading to distinct pharmacological profiles.
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4) , an enzyme family that specifically hydrolyzes cAMP. PDE4 is predominantly found in inflammatory and immune cells, as well as in the central nervous system, making rolipram a valuable tool for studying inflammation, neuroprotection, and cognitive function.[1]
This compound , on the other hand, is a potent inhibitor of phosphodiesterase 2 (PDE2) .[2] PDE2 is a dual-substrate enzyme, meaning it can hydrolyze both cAMP and cyclic guanosine monophosphate (cGMP). A key characteristic of PDE2 is its stimulation by cGMP. Therefore, this compound's effect on cAMP levels can be particularly pronounced in cellular environments with elevated cGMP. This compound is also recognized as an inhibitor of adenosine deaminase (ADA), which should be considered when interpreting experimental results.
Comparative Efficacy and Potency
The potency of this compound and rolipram is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target PDE | IC50 | Cell/Tissue Type | Reference |
| Rolipram | PDE4 | ~65 nM | Murine Thymocytes | [2] |
| PDE4A | ~3 nM | Immunopurified Human | [3] | |
| PDE4B | ~130 nM | Immunopurified Human | [3] | |
| PDE4D | ~240 nM | Immunopurified Human | [3] | |
| This compound | PDE2 | ~4 µM | Murine Thymocytes | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
As the table indicates, rolipram is a significantly more potent inhibitor of its target, PDE4, with IC50 values in the nanomolar range. In contrast, this compound inhibits PDE2 with micromolar potency. This difference in potency is a critical factor to consider when designing experiments, as the required concentrations for effective inhibition will differ substantially.
Selectivity Profile
An ideal pharmacological tool exhibits high selectivity for its intended target to minimize off-target effects.
Rolipram demonstrates high selectivity for the PDE4 family over other PDE families. For instance, its inhibitory activity against PDE3 and PDE5 is significantly lower.[4]
This compound is a selective inhibitor of PDE2. Studies have shown its selectivity against other PDE families, including PDE1, PDE3, and PDE4, in hepatocytes.[2] However, its dual-inhibitory role on adenosine deaminase necessitates careful experimental design and interpretation.
Impact on Intracellular cAMP Levels
Both this compound and rolipram effectively increase intracellular cAMP levels by preventing its degradation. The magnitude of this increase is dependent on the concentration of the inhibitor and the specific cell type being studied.
In murine thymocytes, both this compound and rolipram have been shown to regulate cAMP phosphodiesterase activity.[2] In cortical neurons, rolipram at low nanomolar concentrations can selectively enhance the intracellular cAMP increase.[5]
Often, to amplify the effect of PDE inhibitors and to study the full capacity of the cAMP signaling pathway, adenylyl cyclase is simultaneously stimulated with agents like forskolin . Pretreatment with rolipram has been shown to dramatically increase forskolin-induced cAMP levels.[1][6] Similarly, combining forskolin with rolipram leads to a significant increase in cAMP levels.[7]
Signaling Pathways and Experimental Workflows
The inhibition of PDE4 by rolipram and PDE2 by this compound leads to the accumulation of cAMP, which in turn activates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and rolipram on cAMP levels.
Experimental Protocols
Measurement of Intracellular cAMP using a Competitive Binding Assay
This protocol is based on the principle of competition between unlabeled cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
Cells of interest
-
This compound and Rolipram stock solutions
-
Forskolin (optional)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP assay kit (containing cAMP standards, labeled cAMP, cAMP antibody, and secondary antibody-coated plates)
-
Plate reader capable of detecting the label (e.g., colorimetric, fluorescent, or radioactive)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Prepare serial dilutions of this compound and Rolipram in culture medium.
-
Remove the culture medium and add the different concentrations of the inhibitors to the cells.
-
(Optional) For stimulated conditions, co-incubate with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add 100 µL of cold 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.
-
Incubate on ice for 10 minutes.
-
-
cAMP Assay:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new plate.
-
Follow the specific instructions of the commercial cAMP assay kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding the labeled cAMP tracer.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a signal.
-
Reading the plate on a compatible plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the inhibitor concentration to generate dose-response curves and calculate EC50 values.
-
Real-time Measurement of Intracellular cAMP using a FRET-based Biosensor
This method allows for the dynamic measurement of cAMP changes in living cells.
Materials:
-
Cells of interest
-
FRET-based cAMP biosensor plasmid (e.g., a construct expressing a cAMP-binding domain flanked by a donor and acceptor fluorophore)
-
Transfection reagent
-
Imaging medium (e.g., phenol red-free DMEM)
-
This compound and Rolipram stock solutions
-
Forskolin (optional)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores)
Procedure:
-
Cell Transfection and Culture:
-
Plate cells on glass-bottom dishes or plates suitable for microscopy.
-
Transfect the cells with the FRET-based cAMP biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with imaging medium.
-
Mount the dish/plate on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire baseline FRET images by exciting the donor fluorophore and capturing emission from both the donor and acceptor channels.
-
-
Treatment and Data Acquisition:
-
Add different concentrations of this compound or Rolipram to the cells while continuously acquiring FRET images.
-
(Optional) After a baseline with the inhibitor, add forskolin to observe the potentiated cAMP response.
-
Record images at regular intervals to capture the dynamics of the cAMP change.
-
-
Data Analysis:
-
For each time point and cell, calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the FRET ratio to the baseline to represent the change in cAMP.
-
Plot the change in FRET ratio against time to visualize the dynamic response.
-
From the dose-response experiments, plot the maximum change in FRET ratio against the log of the inhibitor concentration to determine the EC50.[8]
-
Conclusion
This compound and rolipram are valuable pharmacological tools for modulating cAMP signaling, each with a distinct mechanism of action and potency. Rolipram, as a potent and selective PDE4 inhibitor, is particularly effective at low nanomolar concentrations for studying cAMP-mediated processes in inflammatory, immune, and neuronal cells. This compound, a selective PDE2 inhibitor with micromolar potency, offers an alternative means to increase cAMP, especially in cellular contexts where cGMP levels are relevant. The choice between these two inhibitors will depend on the specific research question, the cell type under investigation, and the desired concentration range for modulation of cAMP signaling. The experimental protocols provided in this guide offer a starting point for the direct comparison of these and other PDE inhibitors in your own research.
References
- 1. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase type 4 that regulates cAMP level in cortical neurons shows high sensitivity to rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of forskolin and rolipram on cAMP, cGMP and free fatty acid levels in diet induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the Apoptotic Effects of EHNA: A Comparative Guide to Validation Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Validate EHNA-Induced Apoptosis, Supported by Experimental Data.
Erythro-9-(2-hydroxy-3-nonyl)adenine (this compound) is an adenosine deaminase (ADA) inhibitor that has demonstrated potent anticancer effects by inducing apoptosis in various cancer cell lines. Initial findings of its apoptotic capabilities, often from cell viability assays, necessitate confirmation through a panel of more specific and robust assays. This guide provides a comparative overview of key assays used to validate the apoptotic effects of this compound, complete with experimental data and detailed protocols to aid in the design and interpretation of your research.
Data Presentation: Quantitative Comparison of this compound's Apoptotic Effects
The following table summarizes quantitative data from studies investigating the pro-apoptotic effects of this compound across different cancer cell lines and assays. This data provides a comparative baseline for researchers evaluating this compound's efficacy.
| Cell Line | Assay | Treatment | Result | Reference |
| Malignant Pleural Mesothelioma (MPM) | ||||
| NCI-H28 | MTT Assay | 1 mM this compound for 48h | Cell viability reduced to <20% of control | [1][2] |
| NCI-H2052 | MTT Assay | 1 mM this compound for 48h | Cell viability reduced to <20% of control | [1][2] |
| NCI-H2452 | MTT Assay | 1 mM this compound for 48h | Cell viability reduced to <20% of control | [1][2] |
| MSTO-211H | MTT Assay | 1 mM this compound for 48h | Cell viability reduced to <20% of control | [1][2] |
| NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H | TUNEL Assay | 1 mM this compound | Significant increase in TUNEL-positive cells | [1][2] |
| Human Breast Cancer | ||||
| MCF-7 (ER+) | Caspase-9 Activation | Ado/EHNA treatment | Activation of Caspase-9 | |
| MDA-MB-468 (ER-) | Caspase-3 Activation | Ado/EHNA treatment | Activation of Caspase-3 |
Key Apoptosis Assays: A Comparative Overview
To confirm that the observed cell death is indeed apoptosis, it is crucial to employ multiple assays that detect different hallmarks of this programmed cell death process. Below is a comparison of commonly used assays.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of specific caspases, such as the initiator caspase-9 and the executioner caspase-3. A common method is a colorimetric assay where a caspase-specific peptide is conjugated to a color reporter molecule.
-
Mitochondrial Membrane Potential (MMP) Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. Dyes like JC-1 are used to measure the MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams outline the intrinsic apoptotic signaling pathway and a general experimental workflow for confirming apoptosis.
Caption: Intrinsic apoptotic signaling pathway potentially activated by this compound.
Caption: General experimental workflow for confirming this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 to 1 x 10^6 cells/well and culture overnight.
-
Treat cells with desired concentrations of this compound for the indicated times.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL Assay
Principle: This assay detects DNA fragmentation by enzymatically labeling the free 3'-OH ends of DNA breaks.
Protocol:
-
Cell Fixation and Permeabilization:
-
Prepare cells on slides or in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the cells by adding 100 µL of Equilibration Buffer and incubate for 10 minutes at room temperature.
-
Prepare the TdT reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the reaction buffer containing labeled dUTPs).
-
Remove the Equilibration Buffer and add 50 µL of the TdT reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Stop the reaction by adding 2X SSC buffer and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If a nuclear counterstain is desired (e.g., DAPI), incubate with the counterstain solution.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.
-
Caspase-3 Colorimetric Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described previously.
-
Harvest 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Load 50-200 µg of protein from the cell lysate into each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA (caspase-3 substrate) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Measurement and Analysis:
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Mitochondrial Membrane Potential (MMP) Assay using JC-1
Principle: This assay uses the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Protocol:
-
Cell Staining:
-
Seed cells in a multi-well plate suitable for fluorescence microscopy or a black-walled plate for plate reader analysis.
-
After this compound treatment, remove the culture medium and wash the cells with PBS.
-
Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells.
-
Incubate at 37°C for 15-30 minutes in a CO2 incubator.
-
-
Washing and Imaging/Measurement:
-
Remove the staining solution and wash the cells twice with assay buffer.
-
Add fresh assay buffer to the cells.
-
For fluorescence microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence.
-
For flow cytometry or plate reader: Measure the fluorescence intensity at both emission wavelengths (approximately 590 nm for red and 525 nm for green).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization and an early apoptotic state.
-
References
Comparative Analysis of EHNA's Cross-Reactivity with Cellular Enzymes
Erythro-9-(2-hydroxy-3-nonyl)adenine, commonly known as EHNA, is a widely utilized chemical tool in cellular biology and pharmacology. Primarily recognized as a potent inhibitor of adenosine deaminase (ADA), this compound also exhibits significant inhibitory activity against phosphodiesterase 2 (PDE2). This dual inhibitory nature necessitates a thorough understanding of its cross-reactivity profile for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's inhibitory potency against its primary targets and other cellular enzymes, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound's Inhibitory Potency
The inhibitory activity of this compound across different enzymes is most effectively compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below, collated from various studies, highlights the selectivity of this compound.
| Enzyme Target | Enzyme Family | IC50 Value (µM) | Source Organism/Tissue | Reference |
| Adenosine Deaminase (ADA) | Hydrolase | 1.2 | Human Red Blood Cells | [1][2][3] |
| Phosphodiesterase 2 (PDE2) | Phosphodiesterase | 4.0 | - | [4] |
| cGMP-stimulated PDE2 | Phosphodiesterase | 0.8 | Human Myocardium | [1][2][4] |
| cGMP-stimulated PDE2 | Phosphodiesterase | 2.0 | Porcine Myocardium | [1][2][4] |
| cGMP-stimulated PDE2 | Phosphodiesterase | 3.5 | Rat Hepatocyte | [1][2] |
| cGMP-stimulated PDE2 | Phosphodiesterase | 5.5 | Human Platelet | [1][2] |
| Phosphodiesterase 1 (PDE1) | Phosphodiesterase | > 100 | - | [2] |
| Phosphodiesterase 3 (PDE3) | Phosphodiesterase | > 100 | - | [2] |
| Phosphodiesterase 4 (PDE4) | Phosphodiesterase | > 100 | - | [2] |
Note: The IC50 values can vary depending on the specific assay conditions, substrate concentrations, and the source of the enzyme.
Signaling Pathway and Inhibitory Action of this compound
This compound's primary mechanism of action involves the competitive inhibition of two key enzymes involved in distinct signaling pathways: adenosine metabolism and cyclic nucleotide signaling.
Caption: Dual inhibitory action of this compound on Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2).
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, standardized enzyme inhibition assays are crucial. Below are detailed methodologies for determining the inhibitory potential of this compound against Adenosine Deaminase and Phosphodiesterase 2.
Adenosine Deaminase (ADA) Inhibition Assay
This protocol is based on the spectrophotometric measurement of ammonia produced from the deamination of adenosine.
A. Experimental Workflow
Caption: Workflow for a typical Adenosine Deaminase (ADA) inhibition assay.
B. Materials and Reagents
-
Purified Adenosine Deaminase (e.g., from calf intestine)
-
Adenosine (Substrate)
-
This compound (Inhibitor)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Berthelot's Reagents (Reagent A: Phenol/Nitroprusside; Reagent B: Alkaline Hypochlorite) or a commercial ammonia detection kit
-
96-well microplate
-
Spectrophotometer
C. Procedure
-
Prepare Reagents:
-
Prepare a stock solution of ADA in phosphate buffer.
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare a serial dilution of this compound in phosphate buffer to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate Buffer
-
This compound solution (or buffer for control wells)
-
ADA enzyme solution
-
-
Include wells for a "no enzyme" control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the adenosine substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction proceeds linearly.
-
-
Detection:
-
Stop the reaction and measure the amount of ammonia produced. If using Berthelot's reagents:
-
Add Reagent A to each well and incubate.
-
Add Reagent B to each well and incubate to allow for color development.
-
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for assessing PDE activity, which involves a two-step enzymatic reaction where the product of the PDE reaction (5'-AMP or 5'-GMP) is converted to adenosine or guanosine, which is then detected. This example focuses on PDE2, a cAMP/cGMP dual-substrate enzyme.
A. Experimental Workflow
Caption: Workflow for a two-step Phosphodiesterase 2 (PDE2) inhibition assay.
B. Materials and Reagents
-
Purified or recombinant PDE2 enzyme. For selectivity studies, other PDE isoforms (PDE1, PDE3, PDE4, etc.) are required. These can be separated from tissue homogenates using techniques like DEAE-Sephacel anion-exchange chromatography.[5]
-
Cyclic AMP (cAMP) or cyclic GMP (cGMP) (Substrate)
-
This compound (Inhibitor)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)
-
5'-Nucleotidase (e.g., from Crotalus atrox venom)
-
A detection reagent (e.g., a fluorescent dye that binds to adenosine/guanosine or a kit that measures inorganic phosphate)
-
96-well or 384-well microplate
-
Plate reader (fluorescence or absorbance, depending on the detection method)
C. Procedure
-
Prepare Reagents:
-
Prepare stock solutions of the PDE enzyme(s), cAMP or cGMP, and a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, this compound solution (or buffer for control), and the PDE2 enzyme solution.
-
For cGMP-stimulated PDE2 activity, include a fixed concentration of cGMP in the reaction mixture when cAMP is the substrate.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10-15 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the cAMP or cGMP substrate.
-
-
Incubation:
-
Incubate for a set time (e.g., 20-30 minutes) at 30°C.
-
-
Second Enzymatic Step:
-
Stop the PDE reaction and initiate the second reaction by adding 5'-nucleotidase. This enzyme will convert the 5'-AMP or 5'-GMP produced by the PDE into adenosine or guanosine.
-
Incubate to allow for complete conversion.
-
-
Detection:
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described for the ADA assay.
-
To assess selectivity, repeat the assay with other PDE isoforms and compare the resulting IC50 values.
-
Conclusion
This compound is a potent dual inhibitor of adenosine deaminase and phosphodiesterase 2. Experimental data clearly demonstrates its high selectivity for these two enzymes over other phosphodiesterase isoforms such as PDE1, PDE3, and PDE4. For researchers using this compound, it is critical to consider its effects on both adenosine and cyclic nucleotide signaling pathways. The provided protocols offer a framework for independently verifying the inhibitory profile of this compound and for screening other compounds against these important cellular enzymes.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (this compound) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EHNA and Deoxycoformycin for In Vitro Adenosine Deaminase (ADA) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of adenosine deaminase (ADA), erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and deoxycoformycin (pentostatin). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate inhibitor for their in vitro studies.
Adenosine deaminase is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Its inhibition has significant implications for modulating adenosinergic signaling, which plays a key role in various physiological and pathological processes, including immune responses and cancer.
Performance Comparison at a Glance
| Feature | This compound (erythro-9-(2-hydroxy-3-nonyl)adenine) | Deoxycoformycin (Pentostatin) |
| Target Selectivity | Primarily selective for ADA1.[1] | Potent inhibitor of both ADA1 and ADA2.[2][3] |
| Potency (Ki value) | ADA1: 139 nM (noncompetitive vs. cordycepin in mouse erythrocytes).[3] | ADA1: 4.9 nM (competitive vs. cordycepin in mouse erythrocytes).[3] ADA2: 19 nM.[2] |
| Mechanism of Action | Primarily a noncompetitive inhibitor.[3] | Primarily a competitive, tight-binding inhibitor.[3] |
| Clinical Use | Research tool, not clinically approved due to poor pharmacokinetic properties.[4] | FDA-approved for the treatment of hairy cell leukemia.[5] |
| Cell Permeability | Cell-permeable. | Cell-permeable. |
| Key Research Applications | Differentiating between ADA1 and ADA2 activity in vitro; studies focusing on selective ADA1 inhibition.[1] | Potent, broad-spectrum ADA inhibition in vitro and in vivo; preclinical and clinical studies of ADA deficiency and lymphoid malignancies.[5] |
In-Depth Inhibitor Characteristics
This compound (erythro-9-(2-hydroxy-3-nonyl)adenine)
This compound is widely used as a research tool due to its relative selectivity for ADA1 over ADA2.[1] This selectivity allows for the dissection of the specific roles of ADA1 in various cellular processes. One study reported a noncompetitive inhibition pattern for this compound against the deamination of cordycepin in mouse erythrocytes, with a Ki value of 139 nM.[3] However, it is important to note that at higher concentrations, this compound can also inhibit ADA2.[3] Its utility in a clinical setting has been limited by its poor pharmacokinetic properties.[4]
Deoxycoformycin (Pentostatin)
Deoxycoformycin, also known as pentostatin, is a potent, tight-binding inhibitor of both ADA1 and ADA2.[2][3] It acts as a transition-state analog, exhibiting a competitive inhibition pattern.[3] Its high affinity for both ADA isoforms is reflected in its low nanomolar Ki values: 4.9 nM for ADA1 (against cordycepin in mouse erythrocytes) and 19 nM for ADA2.[2][3] Due to its potent and broad-spectrum ADA inhibition, deoxycoformycin has been successfully translated into the clinic for the treatment of certain lymphoid malignancies, most notably hairy cell leukemia.[5]
Experimental Data
The following table summarizes the inhibitory constants (Ki) for this compound and deoxycoformycin against ADA isoforms.
| Inhibitor | ADA Isoform | Ki Value | Inhibition Type | Source Organism/Cell Type | Substrate | Reference |
| This compound | ADA1 | 139 nM | Noncompetitive | Mouse Erythrocytes | Cordycepin | [3] |
| Deoxycoformycin | ADA1 | 4.9 nM | Competitive | Mouse Erythrocytes | Cordycepin | [3] |
| Deoxycoformycin | ADA2 | 19 nM | Not Specified | Human Plasma | Not Specified | [2] |
Experimental Protocols
In Vitro Adenosine Deaminase (ADA) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound and deoxycoformycin against ADA.
Materials:
-
Adenosine Deaminase (from a suitable source, e.g., bovine spleen, human erythrocytes)
-
Adenosine (Substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
This compound and/or Deoxycoformycin
-
Spectrophotometer or Fluorometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADA in phosphate buffer.
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare serial dilutions of the inhibitors (this compound, deoxycoformycin) in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
Inhibitor solution (or buffer for control)
-
ADA enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the adenosine substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Monitor the decrease in absorbance at 265 nm (the wavelength at which adenosine absorbs) over time using a spectrophotometer. The conversion of adenosine to inosine leads to a decrease in absorbance.
-
Alternatively, a coupled enzyme assay can be used where the product, inosine, is further converted to hypoxanthine and then to uric acid, which can be measured colorimetrically or fluorometrically. Several commercial kits are available for this purpose.[6][7]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance/fluorescence versus time curve.
-
Plot the percentage of ADA inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ADA activity.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing the Context
Adenosine Signaling Pathway
Caption: Extracellular adenosine signaling pathway and its regulation by ADA.
Experimental Workflow for ADA Inhibition Assay
References
- 1. Frontiers | Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis [frontiersin.org]
- 2. Structure-activity relationship of ligands of human plasma adenosine deaminase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Deoxycoformycin (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Adenosine Deaminase/ADA Activity Assay Kit (Colorimetric) (NBP3-24456): Novus Biologicals [novusbio.com]
Validating the On-Target Effects of EHNA using siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a chemical probe is paramount. This guide provides a comprehensive comparison of two key methodologies for validating the effects of EHNA, a dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), with a focus on its impact on ADA2. We compare the use of this compound as a pharmacological inhibitor with the genetic approach of small interfering RNA (siRNA)-mediated knockdown of ADA2.
This guide will delve into the experimental workflows, signaling pathways, and comparative data to assist researchers in choosing the most appropriate validation strategy for their studies.
Experimental Workflow: A Tale of Two Approaches
Validating the on-target effects of a small molecule inhibitor like this compound requires a multi-pronged approach. The core principle is to demonstrate that the observed biological phenotype is a direct consequence of the intended target's inhibition. Here, we present a logical workflow comparing the use of this compound with ADA2 siRNA.
Caption: Comparative workflow for validating this compound's on-target effects on ADA2.
The Signaling Pathway of ADA2 Inhibition
This compound exerts its effects by inhibiting adenosine deaminases, including ADA2. ADA2 is a secreted enzyme that plays a crucial role in regulating extracellular adenosine levels and modulating immune responses, particularly macrophage polarization.[1][2] Inhibition of ADA2 leads to an accumulation of adenosine, which can then signal through adenosine receptors, influencing downstream cellular processes.
References
Safety Operating Guide
Proper Disposal of EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) in a Laboratory Setting
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is an inhibitor of adenosine deaminase and phosphodiesterase 2 (PDE2)[1]. While safety data sheets (SDS) for this compound hydrochloride indicate that it is not classified as a hazardous substance or mixture, proper disposal procedures are essential to ensure laboratory safety and environmental protection[2][3][4]. Adherence to institutional and local regulations for chemical waste management is paramount[5][6].
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Use appropriate chemical-resistant gloves[2].
-
Eye Protection: Safety goggles or glasses with side-shields are necessary to prevent eye contact[4].
-
Lab Coat: A lab coat or other suitable protective clothing should be worn to prevent skin exposure[2].
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used, as indicated by a risk assessment[2].
-
Ventilation: Whenever possible, handle this compound in a well-ventilated area or a laboratory fume hood[2].
Step-by-Step Disposal Procedures
The disposal of this compound should follow a structured process, from the point of generation to final collection by environmental health and safety (EHS) personnel or a licensed waste disposal contractor.
1. Waste Identification and Segregation:
-
Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" (even if the substance itself is not classified as hazardous, it is best practice for laboratory chemical waste) and list all constituents, including solvents and their approximate percentages[7]. The date of waste accumulation should also be clearly marked.
-
Segregation: While this compound is not highly reactive, it is good practice to segregate it from incompatible materials such as strong oxidizing agents[5]. Store this compound waste separately from strong acids and bases[8][9].
2. Waste Accumulation and Storage:
-
Containers: Use containers that are compatible with the waste material. For solid this compound, a securely sealed container is appropriate. For solutions, ensure the container is leak-proof and has a properly fitting cap[10]. Avoid using metal containers for corrosive solutions[8]. Leave adequate headspace in liquid waste containers to allow for expansion[7].
-
Satellite Accumulation Areas (SAAs): Store this compound waste in a designated SAA within the laboratory[11][12]. These areas must be under the control of the generator and located at or near the point of generation.
3. Disposal of Solid this compound:
-
Carefully transfer the solid this compound waste into a designated, compatible, and properly labeled waste container.
-
Ensure the container is tightly sealed to prevent any release of dust.
-
Store the container in the designated SAA.
4. Disposal of this compound Solutions:
-
Aqueous Solutions: Do not dispose of this compound solutions down the drain[11]. Collect all aqueous solutions containing this compound in a labeled, leak-proof container.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled container designated for flammable or organic waste, following your institution's guidelines for solvent waste disposal.
5. Spill Cleanup:
In the event of a spill:
-
Ensure the area is well-ventilated[2].
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an inert absorbent material to clean up the substance[2][4].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated materials (absorbent, PPE, etc.) into a sealed and labeled waste container.
-
Decontaminate the surface with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste[4].
6. Request for Waste Pickup:
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, submit a request for pickup to your institution's EHS department[10].
Quantitative Data for Laboratory Waste Storage
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [11][12] |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart | [10][11] |
| Time Limit for Full Container Removal from SAA | Within 3 days | [11] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 1 year | [9] |
Note: this compound is not typically a P-listed waste.
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Signaling Pathway for Prudent Chemical Waste Management
Caption: Hierarchy of strategies for responsible chemical waste management.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. gabaychemicals.com [gabaychemicals.com]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. cabrillo.edu [cabrillo.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. odu.edu [odu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Operational Guidance for Handling EHNA
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine). The following procedures are designed to ensure the safe handling and disposal of this compound.
Compound Identification and Properties
This compound is a potent inhibitor of adenosine deaminase and phosphodiesterase type 2 (PDE2)[1][2][3]. While some safety data sheets (SDS) indicate that this compound hydrochloride is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care as acute toxicity data is largely unavailable[4][5].
| Property | Data |
| Full Chemical Name | erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride[6] |
| Synonyms | NSC 263164[2][4][5] |
| CAS Number | 58337-38-5 (for hydrochloride)[2][4][5][6] |
| Molecular Formula | C₁₄H₂₃N₅O · HCl[6] |
| Molecular Weight | 313.83 g/mol [6] |
| Appearance | Crystalline solid[5] |
| Solubility | DMSO: >10 mg/mL, H₂O: >10 mg/mL[6] |
| Storage Temperature | 2-8°C[7] |
Personal Protective Equipment (PPE) and Handling Procedures
Adherence to standard laboratory safety protocols is essential when working with this compound.
Engineering Controls
-
Work in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing solutions.
Personal Protective Equipment
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.
-
Skin and Body Protection: Wear a laboratory coat. Ensure skin is not exposed.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Weighing and Solution Preparation:
-
Handle the solid powder in a chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatula) for transferring the solid.
-
When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
-
General Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Emergency Procedures and First Aid
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention[5]. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water[5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[5]. Consult a physician[5]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards[5]. Do not induce vomiting. Seek medical attention. |
Spill and Disposal Plan
Proper containment and disposal are critical to laboratory safety and environmental protection.
Spill Response
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for handling an this compound spill.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
-
Decomposition: Be aware that hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[5].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. This compound = 98 HPLC 58337-38-5 [sigmaaldrich.com]
- 7. This compound, Hydrochloride [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
